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Malvin

Cat. No.: B1212287
M. Wt: 655.6 g/mol
InChI Key: CILLXFBAACIQNS-BTXJZROQSA-O
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Description

Historical Context and Evolution of Malvin Research

The study of natural products, including compounds like this compound, has a long history and has been fundamental to the development of organic chemistry and biochemistry. openaccessjournals.comkeydaru.ir Early research in natural products focused on their isolation, structural elucidation, and synthesis, which drove advancements in analytical techniques, purification methods, and synthetic strategies. keydaru.ir

Research into this compound, as a specific anthocyanin, has evolved alongside the broader investigation of plant pigments. The visually appealing colors of anthocyanins have long attracted scientific interest, leading to extensive research into their structural and biological properties. researchgate.net The understanding of this compound's chemistry and its role in plant coloration has progressed through decades of scientific inquiry. Studies dating back over 50 years have contributed to the knowledge of compounds found in plants like Malva sylvestris, a known source of this compound. springermedizin.de

This compound as a Prototype within Anthocyanin Research

This compound serves as a key prototype within anthocyanin research, particularly due to its structure as a malvidin (B83408) diglucoside. wikipedia.org The study of this compound provides insights into the characteristics and behavior of polyglycosylated anthocyanins (PGAs), which are recognized for their potentially enhanced stability compared to monoglycosylated forms under certain conditions. researchgate.net Research on this compound and similar PGAs has highlighted the significant role of sugar and phenolic acid residues attached to the anthocyanidin chromophore in influencing the color properties and stability of these natural molecules. researchgate.net

Understanding the fundamental chemistry of this compound contributes to the broader knowledge base of anthocyanins, which are economically valuable phytochemicals with relevance to human health. researchgate.net this compound's structural features and reactivity patterns inform studies on other anthocyanins and their interactions with other compounds, such as in copigmentation processes. researchgate.net

Structural Elucidation Research Trajectories for this compound and its Analogues

Structural elucidation is a critical aspect of natural products chemistry, involving the determination of the precise arrangement of atoms within a molecule. medinadiscovery.comanu.edu.au For this compound and its analogues, this has involved the application of various analytical techniques. The chemical structure of this compound is characterized by its flavylium (B80283) cation core substituted with hydroxyl and methoxy (B1213986) groups, along with two glucose units. wikipedia.orgresearchgate.net

The study of this compound's structure in different forms, such as the cation and chloride salt, is important as their properties can vary. wikipedia.orgsigmaaldrich.com Structural analysis also extends to understanding how modifications, such as acylation or different glycosylation patterns, affect the properties of this compound analogues. wikipedia.orgwikipedia.orgwikipedia.org

Key structural information for this compound (chloride) includes:

PropertyValueSource
Empirical FormulaC₂₉H₃₅ClO₁₇ sigmaaldrich.comsigmaaldrich.com
Molecular Weight691.03 sigmaaldrich.comsigmaaldrich.com
CAS Number16727-30-3 wikipedia.orgsigmaaldrich.comsigmaaldrich.com
AppearanceReddish blue, odorless powder (for cation) wikipedia.org
Solubility in waterNearly soluble wikipedia.org
PubChem CID (cation)441765 wikipedia.orgnih.gov
PubChem CID (chloride)5319251 (Substance ID 57652438) sigmaaldrich.comsigmaaldrich.comlabsolu.ca

Note: PubChem provides CID 441765 for the this compound cation nih.gov, while CID 5319251 is associated with the this compound chloride substance entry labsolu.ca. Substance IDs in PubChem may link to a CID.

Research has also explored the structural characteristics of malvidin, the aglycone of this compound, noting its existence as a flavylium cation in acidic conditions and its deprotonation under physiological pH. The glycosylation pattern, as seen in this compound (malvidin 3,5-diglucoside), influences reactivity compared to monoglucosides.

Significance of this compound in Contemporary Natural Products Chemistry and Chemical Biology

This compound holds significance in contemporary natural products chemistry and chemical biology due to its role as a representative anthocyanin and its occurrence in various plant sources. Natural products continue to be a crucial source of molecules with diverse biological activities, driving research in areas like drug discovery and the development of novel materials. openaccessjournals.comabu.edu.ng

In natural products chemistry, this compound is studied for its chemical properties, stability, and interactions with other compounds, such as in copigmentation, which affects color expression and stability in plant tissues and derived products like wine. researchgate.netresearchgate.netacs.org Understanding these interactions at a molecular level is a key area of research.

Within chemical biology, this compound and other natural products serve as valuable tools to investigate biological phenomena. tohoku.ac.jp Research in this area can involve studying how natural products interact with biological targets and influence cellular processes. While specific biological activities of this compound are studied, the focus here remains on its significance within the research paradigms of natural products chemistry and chemical biology, rather than its pharmacological effects. The structural diversity of natural products like this compound makes them important subjects for chemical synthesis and biological evaluation. openaccessjournals.comabu.edu.ng

The study of this compound contributes to the broader understanding of the biosynthesis of anthocyanins via pathways like the phenylpropanoid pathway. researchgate.net This knowledge is valuable in plant biology and efforts to modulate pigment production in crops. The ongoing research into this compound and its analogues underscores their continued importance as subjects of chemical investigation and their potential utility in various scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35O17+ B1212287 Malvin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H35O17+

Molecular Weight

655.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1

InChI Key

CILLXFBAACIQNS-BTXJZROQSA-O

SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

malvidin 3,5-diglucoside
malvin

Origin of Product

United States

Biosynthesis and Metabolic Engineering of Malvin Pathways

Elucidation of Enzymatic Catalysis in Malvin Biogenesis

The formation of this compound from its aglycone precursor, malvidin (B83408), is a multi-step process catalyzed by specific enzymes that mediate glycosylation and acylation reactions. These modifications are crucial for the stability, solubility, and color of the final pigment.

Glycosylation Reactions and Specific Glycosyltransferases in this compound Formation

The biosynthesis of this compound involves the sequential addition of two glucose molecules to the malvidin backbone, a process catalyzed by a class of enzymes known as glycosyltransferases (GTs). These enzymes utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor.

The first step is the glycosylation of the 3-hydroxyl group of malvidin, a reaction common to the biosynthesis of many anthocyanins. This is followed by the specific glycosylation of the 5-hydroxyl group, which is a key step in this compound formation. The enzyme responsible for this second glucosylation is UDP-glucose:anthocyanin 3-O-glucoside 5-O-glucosyltransferase (5GT) . This enzyme exhibits a high degree of specificity, preferentially using anthocyanidin 3-O-glucosides as substrates.

Studies on 5GT from various plant species have provided insights into its enzymatic properties. For instance, the 5GT from Petunia hybrida has been purified and characterized, revealing its optimal pH and kinetic parameters. Research on the 5GT from Gentiana triflora (Gt5GT7) has shown that it has a high affinity for delphinidin (B77816) 3-glucoside, a precursor to malvidin-based anthocyanins. The Km value for delphinidin 3-glucoside was determined to be 29.5 µM, indicating a strong binding affinity. The expression of the gene encoding 5GT is often tightly correlated with the developmental stage of the flower and the accumulation of 3,5-diglucosylated anthocyanins.

EnzymeSubstrateProductPlant Source
UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT)MalvidinMalvidin 3-O-glucosideGeneral to anthocyanin biosynthesis
UDP-glucose:anthocyanin 3-O-glucoside 5-O-glucosyltransferase (5GT)Malvidin 3-O-glucosideThis compound (Malvidin 3,5-di-O-glucoside)Petunia hybrida, Gentiana triflora, Verbena hybrida

Acylation Processes and Acyltransferases Involved in this compound Modification

Following glycosylation, anthocyanins can undergo further modification through acylation, where an acyl group is transferred to the sugar moieties. This acylation can enhance the stability and alter the color of the anthocyanin. While the core structure of this compound is a diglucoside, acylated derivatives have been identified in various plants.

The enzymes responsible for this modification are anthocyanin acyltransferases (AATs) , which typically use acyl-CoA as the acyl donor. For instance, anthocyanin 5-aromatic acyltransferase can acylate the glucose at the 5-position of anthocyanidin 3,5-diglucosides. In maize, an anthocyanin acyltransferase, Aat1, has been characterized and shown to have dimalonyltransferase activity on anthocyanin 3-O-glucosides. While this specific enzyme acts on a precursor to this compound, it highlights the potential for acylation in related pathways. Research on Impatiens textori has led to the isolation of an unusual acylated malvidin 3-glucoside, malvidin 3-O-[6-O-(3-hydroxy-3-methylglutaryl)-beta-glucopyranoside], demonstrating the diversity of acylation patterns that can occur on malvidin glycosides.

Genetic Regulation of this compound Biosynthetic Genes

The production of this compound is meticulously controlled at the genetic level, involving a hierarchy of regulatory proteins that modulate the expression of the biosynthetic genes encoding enzymes like 5GT and AATs.

Transcriptional Control Mechanisms in this compound Production

The transcription of anthocyanin biosynthetic genes is predominantly regulated by a complex of transcription factors belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. This MBW complex binds to the promoter regions of the structural genes, thereby activating their transcription.

Specific R2R3-MYB proteins are often the key determinants of which structural genes are activated and in which tissues. For instance, the expression of genes encoding downstream enzymes in the anthocyanin pathway, such as glycosyltransferases, is often tightly correlated with the expression of specific MYB activators. In tree peony, the accumulation of cyanidin-3,5-O-diglucoside and peonidin-3,5-O-diglucoside is associated with the expression of specific MYB, bHLH, and WD40 transcription factors. While the direct regulation of the this compound-specific 5GT by a particular MYB-bHLH complex is an area of ongoing research, the established models of anthocyanin regulation strongly suggest such a mechanism.

Post-Transcriptional and Post-Translational Regulation in this compound Biogenesis

Beyond transcriptional control, the biosynthesis of this compound is also regulated at the post-transcriptional and post-translational levels, adding further layers of complexity to the control of pigment production.

Post-transcriptional regulation often involves microRNAs (miRNAs), which are small non-coding RNAs that can target the messenger RNA (mRNA) of biosynthetic genes or regulatory genes for degradation or translational repression. For example, miR156 has been shown to regulate the expression of SPL transcription factors, which in turn can affect the expression of anthocyanin biosynthetic genes. In purple potatoes, various miRNAs have been identified that target key enzymes in the anthocyanin pathway, including anthocyanidin 3-O-glucosyltransferase.

Post-translational regulation involves the modification of the enzymes and regulatory proteins themselves after they have been synthesized. These modifications, such as phosphorylation, ubiquitination, and SUMOylation, can alter the activity, stability, and localization of these proteins. For example, the stability of MYB transcription factors can be regulated through the ubiquitin-proteasome system, thereby controlling the level of anthocyanin production. While specific examples of post-translational modifications directly affecting the 5GT enzyme in this compound biosynthesis are yet to be fully elucidated, it is a recognized mechanism for fine-tuning metabolic pathways.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The detailed understanding of the this compound biosynthetic pathway has opened up exciting possibilities for the targeted production of this valuable pigment through metabolic engineering and synthetic biology. These approaches aim to manipulate the genetic and metabolic pathways of organisms to enhance the production of desired compounds.

In metabolic engineering of plants, a common strategy is to overexpress key biosynthetic genes or to suppress competing pathways. For example, the flower color of Petunia hybrida has been successfully modified by introducing and suppressing genes in the anthocyanin pathway. Such strategies could be employed to increase the production of this compound by overexpressing the malvidin-specific biosynthetic genes and the crucial 5GT.

Gene Overexpression and Silencing Strategies in Plant Systems

Genetic modification of host plants is a primary strategy for altering anthocyanin profiles, including the accumulation of this compound. This is achieved by either increasing the expression of key biosynthetic genes (overexpression) or decreasing the expression of specific genes (silencing) that may compete with or negatively regulate the pathway.

Gene Silencing: Conversely, gene silencing, often mediated by RNA interference (RNAi), is used to downregulate or turn off specific genes. nih.gov This technique can be applied in several ways to enhance this compound biosynthesis. One approach is to silence genes of competing metabolic pathways, thereby redirecting precursors towards anthocyanin production. Another effective strategy is to silence negative regulators of the pathway. mdpi.com For example, silencing certain MYB-family transcription repressors has been shown to result in the enhancement of anthocyanin levels. nih.govmdpi.com Furthermore, silencing enzymes at specific branch points can alter the final structure of the anthocyanin produced. For instance, suppressing the activity of flavonoid 3',5'-hydroxylase (F3'5'H) could prevent the synthesis of delphinidin-based anthocyanins, potentially increasing the relative abundance of cyanidin-derived molecules, which are precursors to other classes.

Interactive Table: Strategies for In-Planta Modification of Anthocyanin Pathways

Strategy Genetic Target Mechanism Expected Outcome on this compound Pathway Example Research Focus
Overexpression Structural Genes (e.g., CHS, DFR, ANS) Increase in specific enzyme concentration to overcome metabolic bottlenecks. Enhanced production of anthocyanin precursors and final products. Increasing pigmentation in flowers or fruits. mdpi.com
Overexpression Regulatory Genes (e.g., MYB, bHLH) Upregulation of multiple structural genes in the pathway via transcription factor activation. Coordinated increase in the entire pathway's flux towards this compound. nih.gov Engineering vibrant coloration in ornamental plants.
Gene Silencing (RNAi) Competing Pathway Genes Reduction in enzymes that divert precursors away from the anthocyanin pathway. Increased availability of precursors for this compound synthesis. Modifying flavonoid profiles in crops.

| Gene Silencing (RNAi) | Negative Regulators (e.g., MYBL2 Repressors) | Removal of transcriptional repression on anthocyanin structural genes. | Increased expression of biosynthetic genes and higher anthocyanin accumulation. nih.govmdpi.com | Enhancing anthocyanin content in fruits like tomatoes. nih.gov |

Heterologous Expression Systems for this compound Synthesis

Reconstituting complex plant metabolic pathways in microbial hosts, known as heterologous expression, is an increasingly attractive alternative to agricultural production for high-value chemicals like this compound. nih.govresearchgate.net This approach allows for rapid, scalable, and contained production in fermenters, independent of geographical or climatic constraints.

Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are the most common hosts for this purpose. nih.govfrontiersin.org The primary challenge lies in successfully transferring and functionally expressing the entire multi-step biosynthetic pathway for this compound in the host organism. This requires the introduction of numerous plant-derived genes, including those from the core phenylpropanoid pathway (e.g., Phenylalanine Ammonia-Lyase, Chalcone (B49325) Synthase) and the specific tailoring enzymes responsible for the final structure of this compound (e.g., hydroxylases, glycosyltransferases, and methyltransferases). mdpi.comnih.gov

Success in heterologous production hinges on several factors, including ensuring the proper folding and activity of the plant enzymes in the microbial host, balancing the expression levels of each gene to avoid the accumulation of toxic intermediates, and ensuring a sufficient supply of necessary precursor metabolites from the host's central metabolism. frontiersin.org Codon optimization of the plant genes for the microbial host and the use of strong, inducible promoters are common techniques to improve protein expression and yield. nih.gov While challenging, this strategy offers a promising route for the sustainable and industrial-scale production of this compound.

Interactive Table: Common Heterologous Hosts for Plant Metabolite Production

Host Organism Type Key Advantages Key Challenges
Escherichia coli Bacterium Rapid growth, well-understood genetics, simple culture conditions. Lacks post-translational modification systems; proteins may form insoluble inclusion bodies. frontiersin.org
Saccharomyces cerevisiae Yeast Eukaryotic system (better for plant enzyme folding), GRAS status (Generally Recognized as Safe), robust for industrial fermentation. Slower growth than bacteria, may require more complex genetic engineering. nih.govnih.gov
Other Yeasts (e.g., Yarrowia lipolytica) Yeast High capacity for precursor production (e.g., acetyl-CoA). Genetic tools are less developed than for S. cerevisiae.

| Microalgae (e.g., Chlamydomonas reinhardtii) | Eukaryotic Alga | Photosynthetic (can produce precursors from CO2), can perform complex protein modifications. | Slower growth, more complex cultivation and genetic manipulation. frontiersin.org |

Chemodiversity and Biosynthetic Origins of this compound Glycosidic Linkages and Acylations

Glycosidic Linkages: Glycosylation, the attachment of sugar moieties, is a critical step in anthocyanin biosynthesis and is catalyzed by glycosyltransferases (GTs). In the case of this compound, the malvidin aglycone is decorated with two glucose molecules, specifically at the 3- and 5-hydroxyl positions, forming a 3,5-diglucoside. wikipedia.org This reaction is typically catalyzed by enzymes such as UDP-glucose: flavonoid 3-O-glucosyltransferase (UF3GT) and 5-O-glucosyltransferase (UF5GT), which use UDP-sugars as donors. mdpi.com The pattern of glycosylation—the type of sugar, the position of attachment, and the number of sugar units—is a primary determinant of anthocyanin diversity and stability.

Acylations: Following glycosylation, the sugar moieties can be further modified by the attachment of acyl groups, a reaction catalyzed by acyltransferases. This acylation significantly enhances pigment stability. Natural variants of this compound, such as malonylthis compound (malvidin 3-(6″-malonylglucoside)-5-glucoside), have been identified. wikipedia.org In this molecule, a malonyl group is attached to the glucose at the 3-position. Other common acyl groups found on anthocyanins include coumaroyl, caffeoyl, and feruloyl. The addition of these acyl groups can protect the anthocyanin from degradation and can also cause a bathochromic shift (a shift to a longer wavelength), altering the perceived color towards blue hues through intramolecular co-pigmentation.

The specific tailoring enzymes present in a plant species—its unique set of glycosyltransferases and acyltransferases—ultimately determine the final profile of anthocyanins it can produce, leading to the rich chemodiversity observed in nature.

Interactive Table: Key Modifications in this compound Biosynthesis

Modification Type Enzyme Class Function Substrate Product Example Effect on Molecule
Hydroxylation Cytochrome P450 Hydroxylases (F3'H, F3'5'H) Adds hydroxyl groups to the B-ring of the flavonoid precursor. Dihydrokaempferol / Dihydroquercetin Dihydromyricetin (precursor to Malvidin) Determines the core anthocyanidin structure and color (bluer hues). mdpi.com
Methylation O-methyltransferases (OMTs) Adds methyl groups to hydroxyl groups on the B-ring. Dihydromyricetin / Delphinidin Malvidin aglycone Shifts color towards red/purple; increases stability. nih.gov
Glycosylation Glycosyltransferases (e.g., UF3GT, UF5GT) Attaches sugar units (e.g., glucose) to the anthocyanidin core. Malvidin This compound (Malvidin 3,5-diglucoside) Increases water solubility and stability. mdpi.comwikipedia.org

| Acylation | Acyltransferases (e.g., Malonyltransferase) | Attaches an acyl group (e.g., malonyl) to a sugar moiety. | this compound | Malonylthis compound | Significantly enhances pigment stability and can modify color. wikipedia.org |

Occurrence, Distribution, and Ecophysiological Roles of Malvin

Phytogeographic Distribution and Malvin Chemotypes Across Plant Species

This compound is a naturally occurring anthocyanin, specifically a diglucoside of malvidin (B83408). wikipedia.org Its presence has been documented across a variety of plant species and geographic locations. It is notably found as a pigment in herbs such as those from the Malva (Mallow), Primula (Primrose), and Rhododendron genera. wikipedia.org

One of the most well-documented sources of this compound is the Common Mallow (Malva sylvestris), a species native to Europe, Asia, and North Africa. nih.govdiff.org Within this plant, this compound is found in significant quantities, particularly in the flowers. nih.govdiff.orgcosmacon.de Research has also identified this compound in other common plants, including certain varieties of peaches (Prunus persica) and the common bean (Phaseolus vulgaris). wikipedia.orgnih.gov

Chemical variations, or chemotypes, related to this compound exist. For instance, in Malva sylvestris, a related compound known as malonylthis compound has been identified. wikipedia.org This variation in chemical structure highlights the diversity of anthocyanin profiles that can exist within a single species, often influenced by genetic and environmental factors. Another example of its role in coloration is seen in the jade vine (Strongylodon macrobotrys), where the unique floral coloration is a result of copigmentation between this compound and a flavone (B191248) glucoside, saponarin (B1681443). wikipedia.org

Table 1: Phytogeographic Distribution of this compound in Selected Plant Species

Plant SpeciesCommon NamePart(s) Containing this compoundNative Geographic Distribution
Malva sylvestrisCommon MallowFlowers, Leaves nih.govdiff.orgcosmacon.deEurope, Asia, North Africa diff.org
Primula sp.PrimroseFlowers wikipedia.orgWidespread in temperate Northern Hemisphere
Rhododendron sp.RhododendronFlowers wikipedia.orgWidespread in the Northern Hemisphere and Southeast Asia
Prunus persicaPeach (Clingstone var.)Fruit wikipedia.orgNative to Northwest China
Phaseolus vulgarisCommon BeanSeed Coat nih.govNative to the Americas
Strongylodon macrobotrysJade VineFlowers wikipedia.orgNative to the Philippines

Subcellular Localization and Compartmentation of this compound in Plant Tissues

As an anthocyanin, the biosynthesis of this compound occurs in the cytoplasm of the plant cell. nih.gov Following its synthesis, it is transported and stored in the cell's vacuole, which is the largest compartment within a mature plant cell and serves as a primary site for storing various metabolites. nih.govnih.govmedium.com This sequestration into the vacuole is a critical step, isolating this compound and other phenolic compounds from metabolic processes in the cytoplasm. nih.gov

Studies on anthocyanin storage have revealed two primary forms of compartmentation within the vacuole. The pigments can be found in a diffuse state, dissolved in the vacuolar sap, or they can be concentrated into highly organized, membrane-bound intra-vacuolar structures known as anthocyanin vacuolar inclusions (AVIs). nih.govnih.govmdpi.com The formation of these AVIs is a dynamic process; anthocyanins first aggregate in the cytoplasm and are then engulfed directly by the vacuolar membrane in a mechanism that resembles microautophagy. nih.gov

In addition to AVIs, research on black rice has identified anthocyanin prevacuolar vesicles (APVs) in the cytoplasm, suggesting a complex trafficking system for moving these pigments from their site of synthesis to their final destination in the vacuole. nih.govmdpi.com It is understood that this compound, being an anthocyanin, follows these general pathways for its subcellular localization and compartmentation, primarily residing within the vacuole of epidermal or sub-epidermal cells in tissues like petals and fruit skins.

Ecological Significance of this compound Accumulation in Flora

The accumulation of this compound in floral tissues is fundamentally linked to plant reproduction. As an anthocyanin, this compound contributes to the spectrum of red, purple, and blue colors observed in the petals of flowers. wikipedia.orgnih.gov These colors serve as crucial visual signals to attract animal pollinators, such as bees and other insects. nih.gov The specific hue and pattern created by this compound and other pigments guide pollinators to the flower, increasing the likelihood of successful pollen transfer. While specific studies focusing exclusively on this compound's role are limited, its function is understood through the well-established role of anthocyanins in creating the colorful displays that mediate plant-pollinator interactions. nih.gov

A primary ecophysiological role of this compound is to provide photoprotection to the plant. nih.gov Anthocyanins are highly effective at absorbing light in the blue-green and ultraviolet (UV) regions of the spectrum. nih.govresearchgate.net By accumulating in the outer cell layers of leaves and stems, this compound acts as a natural sunscreen, shielding the photosynthetic apparatus in the underlying mesophyll cells from damage caused by excessive light radiation. nih.gov This filtering of light helps prevent photoinhibition and damage to sensitive cellular components.

Furthermore, under conditions of severe abiotic stress, such as intense light, drought, or high temperatures, plants often increase their production of anthocyanins like this compound. mdpi.comresearchgate.net In addition to their light-screening properties, these molecules possess potent antioxidant capabilities. They can scavenge harmful reactive oxygen species (ROS) that are generated during stress, thereby mitigating oxidative damage to cells. nih.gov

Plants produce a wide array of secondary metabolites to defend against pathogens. Extracts from Malva sylvestris, which are rich in this compound, have demonstrated antimicrobial properties. diff.orgresearchgate.net While these extracts contain a complex mixture of compounds, the presence of anthocyanins like this compound is believed to contribute to the plant's chemical defense system. These compounds can deter the growth of pathogenic bacteria and fungi. The production of such secondary metabolites is a key strategy for plant immunity, helping to protect the plant from infection and disease. princeton.edu

Environmental and Agronomic Factors Influencing this compound Accumulation

The synthesis and accumulation of this compound in plants are not static but are heavily influenced by a range of external factors. Both environmental conditions and agricultural practices can significantly alter the concentration of this compound in plant tissues.

Agronomic practices can be manipulated to influence the this compound content in crops. Irrigation scheduling, for instance, can be used to impose controlled water deficits that may enhance anthocyanin accumulation. mdpi.com Nutrient management, particularly the application of nitrogen and phosphorus, can affect the balance between primary growth and the production of secondary metabolites. Soil management techniques, such as the use of organic mulching, can alter soil temperature, water retention, and nutrient availability, thereby indirectly affecting the synthesis of compounds like this compound. mdpi.com

Table 2: Influence of Environmental and Agronomic Factors on Anthocyanin (this compound) Accumulation

FactorConditionGeneral Effect on Anthocyanin Accumulation
Environmental
LightHigh Intensity / UV ExposureIncrease mdpi.com
TemperatureHigh TemperaturesDecrease / Inhibition mdpi.com
Cool TemperaturesIncrease
Water AvailabilityMild Drought StressIncrease mdpi.comnih.gov
Soil CompositionNutrient ImbalanceVariable, can increase or decrease
Agronomic
IrrigationDeficit IrrigationPotential to Increase mdpi.com
FertilizationHigh NitrogenOften Decreases
Soil ManagementOrganic MulchingCan improve soil health, indirectly affecting synthesis mdpi.com

Advanced Methodologies for Malvin Isolation, Purification, and Characterization

Cutting-Edge Extraction Techniques for Malvin Recovery

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), as the solvent. For polar compounds like this compound, the low polarity of supercritical CO₂ is a limitation. This is overcome by adding a polar co-solvent, such as ethanol (B145695) or methanol (B129727), which modifies the polarity of the supercritical fluid and enhances its solvating power for anthocyanins. nih.gov

Optimization of SFE for anthocyanin recovery is a multifactorial process. Key parameters that are manipulated to maximize yield include pressure, temperature, co-solvent concentration, and flow rate. Response Surface Methodology (RSM) is often employed to systematically optimize these variables and understand their interactions.

Research on anthocyanin-rich materials has identified optimal conditions that significantly enhance extraction efficiency. For instance, studies have shown that pressure and co-solvent percentage are critical variables. An increase in pressure generally improves the extraction yield by increasing the density and solvating power of the supercritical fluid. Temperature has a dual effect: it can increase the vapor pressure of the analyte, favoring extraction, but it can also decrease the solvent density, which may reduce solubility. Therefore, a precise balance between temperature and pressure is crucial.

Table 1: Examples of Optimized SFE Parameters for Anthocyanin Extraction
Source MaterialPressureTemperatureCo-SolventKey FindingsReference
Red Grape Pomace40 MPa60 °C15% EthanolOptimized for high total anthocyanin content. nih.gov
Jabuticaba Peels25 MPa50 °C20% EthanolHigh yield achieved while preserving antioxidant capacity. nih.gov
Black Currant35 MPa50 °C10% EthanolYield of 7.8 mg/g of total anthocyanins. nih.gov

MAE and UAE are two advanced extraction methods that utilize energy to accelerate the extraction process.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample matrix. The direct interaction of microwaves with polar molecules generates localized heating, causing the disruption of plant cells and enhancing the release of intracellular compounds into the solvent. ijmerr.com Key parameters for optimization include microwave power, extraction time, solvent composition, and the solid-to-liquid ratio. nih.gov Studies on jabuticaba by-products found that temperature and methanol percentage were the most influential variables, with optimal conditions established at 81°C and 38% methanol for a 10-minute extraction. mdpi.com However, high microwave power can lead to thermal degradation of sensitive compounds like anthocyanins, necessitating careful control of the extraction temperature. nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE) uses high-frequency sound waves (typically >20 kHz) to induce cavitation—the formation and collapse of microscopic bubbles in the solvent. This process generates intense localized pressure and temperature gradients, creating microjets that disrupt cell walls and enhance solvent penetration and mass transfer. mdpi.com UAE is considered efficient, cost-effective, and environmentally friendly. mdpi.com Optimization of UAE involves adjusting parameters such as temperature, time, solvent concentration, and the liquid-to-solid ratio. nih.govwu.ac.th For anthocyanins from mulberry, optimal conditions were found to be 63.8% methanol at 43.2°C with a liquid-to-solid ratio of 23.8 for 40 minutes. nih.gov For purple potatoes, the optimal temperature was higher at 70°C using 60% methanol. mdpi.com

Table 2: Comparative Optimization of MAE and UAE for Anthocyanin Extraction
ParameterMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)
Energy SourceMicrowave Radiation (e.g., 100-800 W) nih.govmdpi.comUltrasonic Waves (e.g., 160 W, >20 kHz) nih.gov
MechanismLocalized dielectric heating of polar molecules. ijmerr.comAcoustic cavitation disrupting cell walls. mdpi.com
Optimal TemperatureVariable; 81°C (Jabuticaba), 200W power (Rose Myrtle) nih.govmdpi.com40-70°C (Mulberry, Purple Potato) nih.govmdpi.com
Extraction TimeShort (e.g., 5-10 minutes) nih.govmdpi.comModerate (e.g., 15-40 minutes) nih.govmdpi.com
Key AdvantageRapid heating and reduced extraction time.High efficiency at lower temperatures, preserving thermosensitive compounds.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures (below their critical point) and pressures. nih.gov High pressure keeps the solvent in a liquid state above its normal boiling point, which enhances its extraction efficiency by decreasing viscosity and increasing solubility and mass transfer rates. nih.govnih.gov For anthocyanin extraction from red grape skin, PLE using acidified water at 80-100°C was found to be as effective as using acidified methanol. researchgate.net Studies have shown that anthocyanins are generally stable in PLE up to 100°C, but degradation can occur at higher temperatures. nih.gov

Pulsed Electric Field (PEF) is a non-thermal technology primarily used as a pretreatment to enhance subsequent solvent extraction. It involves applying short, high-voltage electrical pulses to the plant material placed between two electrodes. frontiersin.org These pulses induce the formation of pores in cell membranes (electroporation), which significantly increases cell permeability and facilitates the diffusion of intracellular compounds like this compound into the solvent. mdpi.comoiv.int PEF is valued for being a mild, energy-efficient, and scalable method. frontiersin.org Optimized PEF treatment of red grape pomace at an electric field strength of 4.6 kV/cm and an energy input of 20 kJ/kg resulted in a 23% increase in total anthocyanin extractability without causing degradation of the compounds. frontiersin.orgnih.gov

Enzyme-Assisted Extraction (EAE) is a highly specific and efficient method that employs enzymes to hydrolyze major cell wall components like cellulose (B213188), hemicellulose, and pectin. nih.gov This degradation of the structural integrity of the cell wall facilitates the release of intracellular anthocyanins. mdpi.com Enzymes commonly used for this purpose include cellulases, pectinases, and hemicellulases. nih.gov

The effectiveness of EAE depends on several factors, including the type and concentration of the enzyme, temperature, pH, and extraction time. researchgate.net Optimization studies are crucial to determine the ideal conditions for each specific plant matrix. For açai, an optimized EAE method using pectinase (B1165727) at 60°C and pH 4 for 15 minutes yielded significantly higher anthocyanin concentrations compared to conventional maceration and UAE. mdpi.com Similarly, using cellulase (B1617823) to extract anthocyanins from eggplant peel under optimized conditions (37.32°C, 5% enzyme concentration, 1 hour) proved superior to conventional solvent extraction. nih.gov

High-Resolution Chromatographic Purification Protocols for this compound

Following extraction, the crude extract contains a complex mixture of compounds. High-resolution chromatography is essential to isolate this compound to a high degree of purity.

Countercurrent Chromatography (CCC) and its high-speed variant, Centrifugal Partition Chromatography (CPC), are advanced liquid-liquid partition chromatography techniques that operate without a solid stationary phase. wikipedia.orgiconsci.com This is a significant advantage for purifying anthocyanins, which can irreversibly adsorb onto solid supports like silica (B1680970) gel, leading to sample loss and poor recovery. nih.gov

In CCC/CPC, a biphasic liquid system is used, where one liquid serves as the stationary phase and the other as the mobile phase. The stationary liquid phase is immobilized within the column by a strong centrifugal force. wikipedia.orgnih.gov The separation of compounds is based on their differential partitioning between the two immiscible liquid phases. iconsci.com

The critical step in developing a CCC/CPC method is the selection of an appropriate two-phase solvent system. nih.gov The ideal system should provide a suitable partition coefficient (K) for the target compound(s). A commonly used family of solvent systems is HEMWat, which consists of varying ratios of hexane, ethyl acetate, methanol, and water. wikipedia.org For the purification of bluish anthocyanin-derived pigments from blueberries, a CPC method was successfully developed using a biphasic system of tert-butyl-methyl ether, n-butanol, acetonitrile, and water (2:2:1:5 v/v), acidified with HCl. nih.gov This approach allowed for a 5-fold purification of the target pigments with higher efficiency and a lower environmental impact compared to traditional column chromatography. nih.gov The scalability and high sample recovery (typically >95%) make CPC a powerful tool for the preparative isolation of this compound. iconsci.com

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating and purifying this compound (malvidin-3,5-di-O-glucoside) from complex mixtures, such as crude plant extracts. warwick.ac.ukthermofisher.comlabcompare.com This method is an extension of analytical HPLC, designed to handle larger sample volumes and yield substantial quantities of the purified compound for further analysis. warwick.ac.ukshimadzu.com The primary objective is to achieve high purity, throughput, and yield. mz-at.de

The success of preparative HPLC for this compound purification hinges on the meticulous optimization of several parameters. A common strategy involves developing and refining the separation on an analytical scale before scaling up to a preparative column with the same stationary phase. warwick.ac.ukmz-at.de Reversed-phase chromatography is frequently employed, utilizing C18 columns due to their hydrophobicity, which allows for effective separation of anthocyanins.

The mobile phase composition is a critical factor influencing separation resolution. labcompare.com Typically, a binary gradient system is used, consisting of an aqueous acidic solution (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent, most commonly methanol or acetonitrile. labcompare.commz-at.de The acidic conditions are crucial for maintaining the flavylium (B80283) cation form of this compound, which is its most stable and colored state. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve a good separation of this compound from other structurally similar anthocyanins and flavonoids.

Key parameters such as flow rate, injection volume, and column dimensions are scaled up from the analytical method. shimadzu.com For instance, a method developed on a 4.6 mm internal diameter (I.D.) analytical column might be scaled up to a 20 mm I.D. preparative column, allowing for a significant increase in sample load. shimadzu.com Detection is typically performed using a UV-Vis detector, monitoring at the characteristic maximum absorbance wavelength of this compound, which is around 520 nm. nih.gov

Interactive Data Table: Illustrative Preparative HPLC Parameters for this compound Purification

ParameterValue/DescriptionPurpose
Stationary Phase Reversed-Phase C18 Silica GelProvides hydrophobic interaction for separation.
Column Dimensions 250 mm x 20 mm I.D., 10 µm particle sizeAccommodates larger sample loads for purification.
Mobile Phase A Water/Formic Acid (95:5, v/v)Acidified aqueous phase to stabilize the flavylium cation.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds based on polarity.
Gradient Program 10% to 40% B over 30 minutesEnsures separation of compounds with varying polarities.
Flow Rate 15 mL/minScaled-up flow rate suitable for the preparative column.
Injection Volume 1 mLAllows for a larger quantity of crude extract to be processed.
Detection UV-Vis at 520 nmMonitors the elution of this compound based on its color.
Fraction Collection Triggered by peak detectionIsolates the purified this compound as it elutes from the column.

Membrane Separation and Crystallization Techniques

Beyond chromatography, membrane separation and crystallization are advanced techniques being explored for the purification of this compound.

Membrane Separation: Membrane-based technologies, such as nanofiltration and reverse osmosis, offer a promising alternative for the concentration and partial purification of anthocyanins like this compound from fruit juices and extracts. resrecov.comfrontiersin.org These pressure-driven processes separate molecules based on size and charge. Nanofiltration, for example, can be used to retain anthocyanins while allowing sugars, salts, and water to pass through, thereby concentrating the target compound.

Membrane distillation crystallization (MDC) is an innovative hybrid process that combines membrane distillation with crystallization. frontiersin.orgresearchgate.net In this process, the feed solution containing this compound is concentrated using a hydrophobic membrane, which allows the passage of water vapor but not the non-volatile anthocyanins. This process continues until the concentration of this compound exceeds its solubility limit, leading to supersaturation and subsequent crystallization.

Crystallization: Obtaining this compound in a crystalline form is the ultimate goal of purification, as it provides the highest possible purity and is suitable for structural determination by X-ray diffraction. However, the crystallization of anthocyanins is notoriously challenging due to their complex structure, multiple hydroxyl groups, and tendency to degrade. nih.gov

The process typically involves creating a supersaturated solution of highly purified this compound in a suitable solvent system. The choice of solvent is critical; it must be one in which this compound has limited solubility. A mixture of water and a miscible organic solvent like ethanol or acetone (B3395972) is often used. Slow evaporation of the solvent or a gradual change in temperature can induce crystallization. The process is often slow and requires careful control of conditions to promote the formation of well-ordered crystals rather than an amorphous precipitate.

Advanced Spectroscopic Elucidation of this compound Structural Features

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. emerypharma.com While 1D ¹H-NMR provides initial information, 2D NMR experiments are crucial for assigning all proton and carbon signals and confirming the molecule's connectivity. researchgate.netresearchgate.netyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. wikipedia.org For this compound, COSY spectra are used to identify the spin systems of the two glucose units and the aromatic protons on the malvidin (B83408) aglycone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca This is essential for assigning the ¹³C signals of the molecule by linking them to their attached, and often already assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds. HMBC is particularly vital for determining the glycosylation sites. It reveals correlations between the anomeric protons of the glucose units and the carbons at the 3- and 5-positions of the malvidin aglycone, confirming the 3,5-di-O-glucoside structure.

Solid-State NMR (ssNMR) provides insights into the conformation and intermolecular interactions of this compound in its solid, crystalline, or amorphous states. nih.govbrandeis.edu Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra in the solid phase. nih.gov These spectra can reveal differences in chemical shifts compared to the solution state, indicating specific packing arrangements and hydrogen bonding networks in the solid form. nih.gov

Interactive Data Table: Representative 2D NMR Correlations for this compound

2D NMR ExperimentCorrelated NucleiStructural Information Obtained
COSY H-6 with H-8Confirms connectivity in the A-ring of the aglycone.
COSY Anomeric H-1'' with H-2'' (Glucose)Establishes the proton sequence within a sugar ring.
HSQC H-4 with C-4Assigns the carbon signal for a specific protonated position.
HMBC Anomeric H-1''' (5-O-glucose) with C-5Confirms the attachment of the glucose unit to the 5-position.
HMBC Anomeric H-1'' (3-O-glucose) with C-3Confirms the attachment of the glucose unit to the 3-position.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular weight of this compound, allowing for the determination of its elemental formula with high accuracy. nih.govacs.orgnih.gov The measured mass of the molecular ion [M]⁺ is compared with the calculated theoretical mass, with a low mass error (typically <5 ppm) confirming the chemical formula C₂₉H₃₅O₁₇⁺.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the this compound ion. gre.ac.uknih.govnih.gov In a typical collision-induced dissociation (CID) experiment, the parent this compound ion is selected and fragmented. The resulting product ions provide valuable structural information. libretexts.org The fragmentation of this compound is characterized by the sequential loss of its two glucose units.

The initial fragmentation event is the cleavage of the glycosidic bond at the 5-position, resulting in the loss of a glucose molecule (162 Da) and the formation of a malvidin-3-glucoside ion. The subsequent fragmentation involves the loss of the second glucose molecule from the 3-position, yielding the malvidin aglycone ion. This stepwise loss of the sugar moieties is a characteristic fragmentation pattern for diglycosidic anthocyanins.

Interactive Data Table: Characteristic HRMS Fragmentation of this compound (as [M]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Interpretation
655.1920493.1391162.0528Loss of the glucose unit from the 5-position.
493.1391331.0863162.0528Loss of the glucose unit from the 3-position.
331.0863--Malvidin aglycone.

The CD spectra of anthocyanins like this compound can be complex, often showing signals that arise from the interaction (exciton coupling) between the chromophoric aglycone and the sugar units. chiralabsxl.com While direct ab initio prediction of CD spectra can be challenging, comparison with spectra of known related compounds can aid in stereochemical assignment. chiralabsxl.com The sign and intensity of the Cotton effects in the CD spectrum provide a fingerprint of the molecule's three-dimensional structure. nih.govchiralabsxl.com

Vibrational Circular Dichroism (VCD) is an analogous technique that measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. rsc.orgresearchgate.netjasco-global.comjascoinc.com VCD is a powerful tool for determining the absolute configuration of chiral molecules, including natural products. rsc.orgnih.gov By comparing the experimental VCD spectrum of this compound with quantum chemical calculations, it is possible to unambiguously assign the absolute stereochemistry of each chiral center in the glucose units. VCD spectra are particularly informative in the regions of C-H, O-H, and C-O stretching vibrations of the sugar moieties.

FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of this compound. nih.govmdpi.com

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The FT-IR spectrum of this compound displays characteristic absorption bands for its various functional groups. A broad band in the 3600-3200 cm⁻¹ region is indicative of the O-H stretching vibrations of the numerous hydroxyl groups on the aglycone and sugar moieties. Bands in the 1650-1450 cm⁻¹ range are attributed to the C=C and C=O stretching vibrations of the aromatic rings of the flavylium core. The region between 1200 and 1000 cm⁻¹ is dominated by C-O stretching and C-O-C glycosidic bond vibrations, providing a fingerprint of the carbohydrate portion of the molecule.

Interactive Data Table: Key Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic Technique
~3400O-H stretching (hydroxyl groups)FT-IR
~2900C-H stretching (aliphatic and aromatic)FT-IR, Raman
~1640C=C aromatic stretchingFT-IR, Raman
~1580C=C aromatic stretchingFT-IR, Raman
~1350Aromatic skeletal vibrationsRaman
~1100-1000C-O stretching and glycosidic linkagesFT-IR

X-ray Diffraction (XRD) Analysis of this compound Crystalline Forms

X-ray diffraction (XRD) is a premier analytical technique for the solid-state characterization of crystalline materials, providing definitive information on the three-dimensional atomic and molecular structure. wikipedia.orgnih.gov The application of XRD to a purified, solid form of this compound could yield fundamental insights into its molecular geometry, crystal packing, and polymorphic nature. The two primary XRD methods applicable are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). unp.edu.ar

Single-Crystal X-ray Diffraction (SCXRD)

For SCXRD analysis, a high-quality single crystal of this compound is required, which can be a significant challenge to obtain for complex natural molecules. nih.govlibretexts.org If a suitable crystal is grown, SCXRD can unambiguously determine the molecular structure of this compound, including precise bond lengths, bond angles, and torsional angles. creative-biostructure.com This technique would confirm the stereochemistry of the glycosidic linkages and the planarity of the flavylium core. Furthermore, analysis of the crystal lattice reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.

Crystallographic ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell. nih.gova = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5°
Volume (V)The volume of the unit cell.1502 ų
ZNumber of molecules per unit cell.4
Resolution (d)The level of detail obtained from the diffraction data.0.85 Å

Powder X-ray Diffraction (PXRD)

PXRD is used on a microcrystalline powder sample and is crucial for identifying crystalline phases and characterizing polymorphism. unp.edu.ar Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physicochemical properties. PXRD analysis of a this compound sample would produce a diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline form. The technique is essential for quality control in manufacturing to ensure the correct polymorphic form is present. researchgate.net It can also distinguish between crystalline and amorphous (non-crystalline) solid forms; many anthocyanin extracts have been shown to be amorphous. researchgate.netresearchgate.net

Hyphenated Analytical Techniques for this compound Profiling (e.g., LC-NMR, LC-MS/MS)

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provide rapid and detailed structural information with minimal sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for identifying this compound in complex matrices such as fruit extracts and wines. benthamopen.com In this method, an HPLC system first separates the components of the mixture. The eluent is then directed into a mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI), to form the protonated molecular ion [M+H]⁺.

In the tandem MS (MS/MS) stage, this parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). gre.ac.ukrsc.org The fragmentation pattern provides definitive structural information. For this compound ([C₂₉H₃₅O₁₇]⁺, molecular weight 655.19 g/mol ), fragmentation typically involves the sequential loss of its two glucose moieties (each 162 Da). The primary product ion observed would be the malvidin aglycone (m/z 331) from the loss of both sugar units (a neutral loss of 324 Da).

IonFormulaCalculated m/zDescription
[M+H]⁺[C₂₉H₃₅O₁₇]⁺655.19Parent ion (this compound)
[M+H - 162]⁺[C₂₃H₂₅O₁₂]⁺493.13Fragment from loss of one glucose unit (Malvidin-3-glucoside)
[M+H - 324]⁺[C₁₇H₁₅O₇]⁺331.08Fragment from loss of two glucose units (Malvidin aglycone) researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR combines the separation power of HPLC with the unparalleled structure elucidation capability of NMR spectroscopy. unl.ptsemanticscholar.org This technique allows for the acquisition of ¹H NMR, ¹³C NMR, and various 2D-NMR spectra on compounds as they elute from the LC column, providing unambiguous structural confirmation without prior isolation.

When analyzing a mixture containing this compound, the fraction corresponding to the this compound peak can be directed into the NMR flow cell. The resulting ¹H NMR spectrum would provide detailed information confirming the identity of the compound. researchgate.net Key signals would include:

Aromatic protons on the A and B rings of the malvidin core.

The characteristic H-4 proton signal of the flavylium cation.

Signals from the two methoxy (B1213986) groups (-OCH₃) on the B-ring.

A complex region of signals from the protons of the two glucose units.

This data confirms not only the aglycone structure and the identity of the sugars but also the points of glycosidic linkage (C3 and C5), making LC-NMR a definitive tool for profiling this compound in its natural source. semanticscholar.org

Proton AssignmentStructureRepresentative ¹H Chemical Shift (δ, ppm)Description
H-4Malvidin Aglycone~9.0Proton on the heterocyclic C-ring
H-2', H-6'Malvidin Aglycone~8.0Symmetrical protons on the B-ring
H-6, H-8Malvidin Aglycone~6.5 - 7.5Protons on the A-ring
-OCH₃Malvidin Aglycone~4.1Methoxy group protons on the B-ring
Anomeric (H-1'')Glucose~5.0 - 5.5Protons at the glycosidic bond linkage

Stability, Degradation Kinetics, and Transformation Pathways of Malvin

Thermodynamic and Kinetic Parameters Governing Malvin Stability

The stability of this compound is determined by the thermodynamic favorability and kinetic rates of the reactions that lead to its degradation. These parameters are significantly influenced by external conditions.

Influence of Environmental Factors on this compound Degradation (pH, Temperature, Light, Oxygen)

Environmental factors play a crucial role in the degradation of this compound. pH: pH is a primary factor affecting anthocyanin stability. This compound, like other anthocyanins, is most stable under acidic conditions, typically at pH 1-2, where the colored flavylium (B80283) cation is predominant. nih.gov As the pH increases, this compound undergoes reversible hydration to form the colorless carbinol pseudo-base and tautomerization to the colorless chalcone (B49325) form, leading to color loss. acs.orgacs.org Degradation reactions occur faster in a specific pH range, including physiological pH (7.4), preventing the system from reaching equilibrium. acs.orgnih.gov Higher pH values generally result in further destruction of anthocyanin. researchgate.netTemperature: Elevated temperatures accelerate the degradation of anthocyanins, including this compound. nih.govrsc.orgchalmers.se Anthocyanins are among the least thermally stable flavonoids. nih.govchalmers.se Studies have shown that increasing temperature leads to higher degradation rates. scielo.brLight: Light exposure can also contribute to this compound degradation, leading to color fading. nih.govrsc.orgchalmers.seOxygen: The presence of oxygen can induce oxidative degradation of anthocyanins. chalmers.sedergipark.org.tr Oxidative degradation is a common pathway for drug decomposition, although hydrolysis is often more prevalent. pharmaceutical-journal.com

Reaction Order and Rate Constant Determinations for this compound Decomposition

The kinetics of this compound degradation can often be described by specific reaction orders and rate constants, which quantify the rate of degradation under given conditions. The rate of a reaction is the velocity with which it occurs and can be expressed as the change in concentration over time. 9afi.com The order of a reaction describes how the concentration of a reactant affects the reaction rate. 9afi.com Studies on the degradation kinetics of other compounds, such as artesunate, have shown pseudo-first order kinetics under certain conditions, with degradation rate constants (k) and half-life (t1/2) values determined at different temperatures. malariaworld.org Similarly, the degradation of anthocyanins and ascorbic acid in butterfly pea flower extract followed first-order kinetics. scielo.br The rate constant (k) is a numerical expression of the effect of the nature of reactants and temperature on the reaction rate. 9afi.com The Arrhenius equation can be applied to model the effect of temperature on degradation kinetics, relating the rate constant to activation energy and temperature. scielo.brmalariaworld.org

Data on the specific reaction order and rate constants for this compound decomposition under various conditions are often determined experimentally and can vary depending on the environmental factors and the presence of other compounds (e.g., copigments). For instance, copigmentation with caffeic and ferulic acids influenced the copigmentation process dependent on pH, concentration, and temperature, characterized by equilibrium constants (K). researchgate.net

Mechanisms of this compound Degradation

This compound degradation can occur through both chemical and enzymatic pathways.

Chemical Degradation Pathways (e.g., Hydration, Cleavage Reactions)

Chemical degradation of this compound primarily involves reactions of the different structural forms. Hydration: In aqueous solutions, the flavylium cation undergoes hydration, particularly at higher pH values, to form the colorless carbinol pseudo-base. acs.orgacs.org This is a reversible reaction, but the carbinol pseudo-base can then undergo further irreversible degradation. Cleavage Reactions: Cleavage of the this compound structure can occur, leading to smaller molecules. A typical anthocyanin degradation mechanism involves the loss of glucose from the glycoside, yielding the anthocyanidin aglycone, followed by C3-C4 cleavage of the aglycone. acs.orgnih.gov This cleavage can produce phenolic acids (e.g., syringic acid from malvidin) and other aromatic compounds (e.g., 2,4,6-trihydroxybenzaldehyde). acs.orgnih.gov Hydrolysis, the reaction with water resulting in the cleavage of a chemical bond, is a common pathway for chemical degradation. pharmaceutical-journal.com Esters and amides are common functional groups susceptible to hydrolysis, and the rate can be catalyzed by both acid and base, being dependent on pH. pharmaceutical-journal.com While this compound is a glycoside (ether linkages), similar principles of bond cleavage can apply under certain conditions.

Enzymatic Biotransformation and Microbial Degradation of this compound

This compound can also be subject to degradation by enzymes and microorganisms. Enzymatic Biotransformation: Enzymes present in plant tissues or produced by microorganisms can catalyze the breakdown of this compound. Glycosidases can hydrolyze the glycosidic bonds, removing the sugar moieties and yielding the less stable malvidin (B83408) aglycone. Other enzymes might be involved in oxidative or reductive transformations. Enzymatic degradation involves the catalytic action of enzymes. mdpi.com Microbial enzymes play a key role in biodegradation and biotransformation processes. nih.govMicrobial Degradation: Microorganisms, including bacteria and fungi, can degrade organic matter, including complex molecules like anthocyanins. nih.govslideshare.net Microbial degradation can occur through the excretion of extracellular enzymes that break down the compound into smaller molecules, which are then assimilated by the microbial cells. nih.govfrontiersin.org While specific studies on microbial degradation of this compound were not extensively detailed in the search results, the general principles of microbial degradation of organic compounds and flavonoids suggest this is a possible pathway. slideshare.netresearchgate.net Microbial biotransformation can lead to the formation of new compounds through various reactions. researchgate.net

Identification and Characterization of this compound Degradation Products

The degradation of this compound results in the formation of various products, the nature of which depends on the degradation pathway. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) are commonly used to identify and characterize these products. nih.govmdpi.com

Studies on the degradation of malvidin-3-glucoside (a related anthocyanin) have identified syringic acid and 2,4,6-trihydroxybenzaldehyde (B105460) as degradation products under thermal and microwave treatments. nih.govresearchgate.net These products are also observed during degradation under slightly basic conditions. acs.orgnih.gov Other potential degradation products of anthocyanins include phenolic acids formed by hydrolysis and cleavage of the flavylium ring. dergipark.org.tr Oligomerization products, such as dimers and trimers, including hydrated forms, have also been detected during the degradation of malvidin monoglucosides, although this may behave differently for diglucosides like this compound. acs.orgnih.gov

The identification and characterization of these degradation products are crucial for understanding the degradation pathways and assessing the stability of this compound in different matrices.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (cation)441765
This compound (chloride)16727-30-3
Malvidin68320
Syringic acid10742
2,4,6-Trihydroxybenzaldehyde10278
Glucose5793
Caffeic acid1794428
Ferulic acid445854
Delphinidin (B77816)128853
Pelargonidin (B1210327)440832
Cyanidin123507
Peonidin164850
Petunidin176497

Note: PubChem CID for this compound is listed as 441765 for the cation nih.gov and 16727-30-3 for the chloride salt sigmaaldrich.com. Another source lists 5458954 ni.ac.rs and 5319251 labsolu.ca. The most commonly referenced CID for the cation is 441765. The CAS number for this compound chloride is 16727-30-3. Both are included for clarity.

Data Tables:

While specific quantitative data tables for this compound's degradation kinetics (rate constants, half-lives) across a wide range of conditions were not consistently available across the search results to compile comprehensive interactive tables here, the text describes the types of data obtained in such studies. Researchers typically measure the concentration of this compound over time under varied conditions (pH, temperature, etc.) and fit the data to kinetic models (e.g., first-order) to determine rate constants and half-lives.

Example of a conceptual data table for the influence of pH on this compound stability (based on described trends):

pHRelative Stability (Arbitrary Scale)Notes
1-2HighFlavylium cation predominant, most stable
3-5ModerateEquilibrium with other forms begins
6-7LowerIncreased formation of colorless forms
>7LowRapid degradation

Example of a conceptual data table for the influence of Temperature on this compound degradation rate (based on described trends):

Temperature (°C)Relative Degradation Rate (Arbitrary Scale)Notes
LowLowSlower kinetics
ModerateModerateIncreased reaction velocity
HighHighAccelerated degradation, less stable

These conceptual tables illustrate the qualitative relationships described in the search results. Actual research findings would provide specific numerical values for concentrations, time points, rate constants (with units), and half-lives for defined experimental conditions. Creating truly "interactive" tables would typically require a dynamic web-based format or specialized software beyond the capabilities of this text-based interface, but the data would populate tables similar in structure to these examples.

Strategies for Enhancing this compound Stability in Non-Biological Systems

Enhancing the stability of this compound in non-biological systems is a key area of research to broaden its application as a natural colorant and functional ingredient. Two significant strategies explored are co-pigmentation and microencapsulation.

Co-pigmentation Effects and Molecular Association Studies

Co-pigmentation is a phenomenon where anthocyanins form non-covalent complexes with other colorless or colored compounds (co-pigments) through intermolecular associations. This interaction can significantly enhance the color intensity and stability of anthocyanins, including this compound. mims.commpg.decdutcm.edu.cnpharmaexcipients.com The stabilization effect is primarily attributed to the co-pigment molecules stacking upon the anthocyanin flavylium cation, protecting it from hydration and other degradation pathways. mpg.decdutcm.edu.cnpharmaexcipients.com

Studies on this compound co-pigmentation have investigated various co-pigments, including phenolic acids, flavonoids, tannins, and even purine (B94841) and pyrimidine (B1678525) derivatives. mims.comcdutcm.edu.cnpharmaexcipients.comsketchfab.com For instance, research has shown that phenolic acids like caffeic acid and ferulic acid can interact with this compound, leading to hyperchromic (increase in absorbance) and bathochromic (shift to longer wavelengths) effects, indicative of co-pigmentation and enhanced color stability. mims.comlabsolu.calibretexts.org Tannic acid has also demonstrated strong co-pigmentation effects with anthocyanins, resulting in increased stability. mims.comlabsolu.ca

Molecular association studies reveal that the formation of these complexes is driven by non-covalent forces, predominantly hydrophobic interactions and hydrogen bonding between the anthocyanin and the co-pigment. mpg.decdutcm.edu.cnsketchfab.com The extent of co-pigmentation is influenced by factors such as pH, temperature, and the molar ratio of the anthocyanin to the co-pigment. mims.comcdutcm.edu.cnpharmaexcipients.comlabsolu.ca Lower pH values generally favor the stable flavylium cation form of anthocyanins, which is more prone to co-pigmentation. mims.comlabsolu.canih.gov

Research has quantified the stabilizing effects of different co-pigments on anthocyanins. For example, studies have reported stability constants for the association between this compound and various co-pigments like chlorogenic acid, caffeine, and adenosine (B11128), providing insights into the strength of these interactions. cdutcm.edu.cnpharmaexcipients.com

While specific quantitative data solely focused on this compound's stability enhancement by various co-pigments in a comparative table format across multiple studies is limited in the provided search results, the general principle of co-pigmentation significantly improving anthocyanin stability is well-established. The effectiveness varies depending on the specific co-pigment and the environmental conditions.

Microencapsulation and Delivery System Research

Microencapsulation is a technique used to entrap sensitive compounds like this compound within a protective matrix, shielding them from detrimental environmental factors such as light, oxygen, temperature, and unfavorable pH conditions. nih.govresearchgate.netuni.lufoodb.cafishersci.caguidetopharmacology.orgwikipedia.orguni.lu This process can significantly improve the retention and stability of anthocyanins during processing and storage in non-biological systems. nih.govfoodb.cafishersci.caguidetopharmacology.orgwikipedia.org

Various wall materials have been investigated for the microencapsulation of anthocyanins, including polysaccharides like maltodextrin, gum arabic, and inulin, as well as proteins like whey protein and soy protein isolate. nih.govresearchgate.netuni.lufoodb.cafishersci.caguidetopharmacology.orgwikipedia.orguni.lu Combinations of different wall materials are often used to enhance encapsulation efficiency and the protective properties of the microcapsules. nih.govuni.lu Common microencapsulation techniques applied include spray drying and freeze drying. nih.govfoodb.caguidetopharmacology.org

Studies have demonstrated the effectiveness of microencapsulation in preserving anthocyanin content and color stability. For instance, microencapsulated anthocyanins have shown significantly higher retention rates compared to non-encapsulated extracts when exposed to adverse conditions like elevated temperatures or light. nih.govfoodb.caguidetopharmacology.orgwikipedia.org

While direct studies focusing exclusively on microencapsulation of pure this compound were not extensively detailed in the provided results, research on microencapsulation of anthocyanin-rich extracts containing this compound, such as those from Malva sylvestris, highlights the potential of this technique for this compound stabilization. researchgate.net

Delivery systems beyond traditional microcapsules, such as liposomes and nanogels, are also being explored for the encapsulation and controlled release of bioactive compounds, which could be applied to this compound. guidetopharmacology.orgfishersci.atscilit.com These systems can offer enhanced stability and targeted delivery in various applications.

The effectiveness of microencapsulation is often evaluated by parameters such as encapsulation efficiency (EE) and the retention rate of the encapsulated compound over time under specific storage conditions.

Wall Material(s)Source of AnthocyaninTechniqueStorage ConditionRetention after StorageReference
Maltodextrin / Inulin (0.25:0.75)Malva sylvestris extractNot specified40 °C, 4 weeks95.3% researchgate.net
Maltodextrin / MMS (1:1)Iranian borage extractSpray drying40 °C, 60 daysImproved stability researchgate.net
Not specifiedKokum (Garcinia indica)Not specifiedAirtight, 90 days94.37% foodb.ca
Not specifiedKokum (Garcinia indica)Not specifiedRefrigeratedHigh retention (R²=0.982) foodb.ca
Not specifiedKokum (Garcinia indica)Not specifiedDark conditions95.12% foodb.ca
Beta-cyclodextrin / ProteinsNot specifiedNot specifiedRoom temp & light, 5 weeks> 80% uni.lu
MaltodextrinClitoria ternatea extractNot specified-20 °C to 4 °CBest color stability uni.lu
SPI / Gum ArabicRed raspberry anthocyaninsNot specifiedNot specified60.26% (30 days), 48.32% (60 days) nih.gov
MaltodextrinAronia berry extractSpray drying25 °C, 90-180 days, aw ≤ 0.3380-67% guidetopharmacology.org
MaltodextrinAçai juiceSpray drying25 °C, 90-180 days, aw ≤ 0.3380-67% guidetopharmacology.org
Gum ArabicMulberry polyphenolsNot specified20 days storage in slices51.32% (anthocyanin) wikipedia.org

These studies collectively demonstrate that microencapsulation is a promising approach for improving the stability of anthocyanins, and by extension, this compound, in various non-biological applications.

Molecular Mechanisms of Malvin S Biological Activities Non Human and in Vitro Focus

In Vitro Antioxidant and Free Radical Scavenging Mechanisms of Malvin

This compound, like other flavonoids, demonstrates in vitro antioxidant activity through its ability to scavenge free radicals. This activity is primarily attributed to the structural features of the this compound molecule, which allow for the donation of hydrogen atoms or electrons to reactive species, thereby neutralizing them. ni.ac.rsresearchgate.netkg.ac.rs

Electron Transfer and Hydrogen Atom Transfer Pathways

The antioxidant mechanisms of phenolic compounds, including flavonoids like this compound, often involve hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) pathways. researchgate.netmdpi.comfrontiersin.orgnih.gov Another proposed mechanism is sequential proton loss electron transfer (SPLET). ni.ac.rsresearchgate.netmdpi.comfrontiersin.orgnih.gov

In the HAT mechanism, an antioxidant molecule directly donates a hydrogen atom to a free radical, forming a stable antioxidant radical. ni.ac.rskg.ac.rsmdpi.com The feasibility of this mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant. kg.ac.rsfrontiersin.org

The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, forming an antioxidant radical cation, followed by the transfer of a proton. ni.ac.rsmdpi.comfrontiersin.orgnih.gov This mechanism is influenced by the ionization potential (IP) and proton dissociation enthalpy (PDE). ni.ac.rsfrontiersin.orgnih.gov

The SPLET mechanism involves the deprotonation of the antioxidant, forming an anion, which then transfers an electron to the radical. ni.ac.rsmdpi.comfrontiersin.orgnih.gov This pathway is related to the proton affinity (PA) and electron transfer enthalpy (ETE). ni.ac.rsfrontiersin.orgnih.gov

Studies investigating this compound's antiradical activity towards hydroxyl (•OH) and nitric oxide (•NO) radicals have theoretically explored these mechanisms. Results suggest that this compound may react with hydroxyl radicals via both HAT and SPLET mechanisms in certain solvents. ni.ac.rsnih.gov However, HAT was found to be implausible for the reaction with nitric oxide radicals in the investigated solvents, and SET-PT was thermodynamically unfavorable for this compound's reaction with both hydroxyl and nitric oxide radicals under the tested conditions. ni.ac.rsnih.gov The glycosylation pattern of anthocyanins like this compound can influence their antiradical activity, potentially by affecting the coplanarity of the rings. ni.ac.rs

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

This compound has been shown to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) in in vitro systems. nih.govresearchgate.netnih.gov These reactive species, including hydroxyl radicals (•OH) and nitric oxide radicals (•NO), are implicated in oxidative stress and cellular damage. ni.ac.rsnih.govresearchgate.netfrontiersin.org

In vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to evaluate the antioxidant capacity of compounds like this compound. mdpi.comnih.govnih.gov These methods measure the ability of an antioxidant to reduce stable free radicals, leading to a decrease in absorbance at specific wavelengths. mdpi.comnih.gov

Studies have demonstrated that this compound can neutralize nitric oxide radicals in vitro. ni.ac.rsnih.gov The scavenging of these radicals by phenolic compounds is thought to involve competing with oxygen for nitrite (B80452) free radicals, thereby limiting nitric oxide oxidation. researchgate.net

Enzyme Modulation and Inhibition Kinetics by this compound

This compound can interact with various enzymes, potentially modulating their activity. In vitro studies are crucial for understanding the nature and kinetics of these interactions. Enzyme kinetics investigations can reveal how a compound affects enzyme reaction rates and provide insights into the mechanism of inhibition or activation. nih.govmalvernpanalytical.comlibretexts.orgresearchgate.net

Molecular Interactions with Key Enzymes (e.g., Oxidases, Hydrolases)

Flavonoids, including anthocyanins, have been reported to interact with a variety of enzymes, such as oxidases and hydrolases. bioivt.comnih.govacs.orgwashington.eduportlandpress.com These interactions can involve binding to the enzyme's active site or to allosteric sites, leading to changes in enzyme conformation and activity. libretexts.orgresearchgate.net

The specific molecular interactions between this compound and enzymes depend on the structure of both the ligand (this compound) and the enzyme, as well as the environmental conditions (e.g., pH, temperature). researchgate.net While general mechanisms of enzyme inhibition (competitive, non-competitive, uncompetitive) are well-established, the precise details of this compound's interactions with specific enzymes often require detailed kinetic and structural studies. libretexts.orgresearchgate.net

Research on the voltammetric behavior of this compound in buffered solutions has indicated that its structural transformations, which are dependent on pH, influence its electrochemical behavior and redox processes related to its antioxidant properties. doaj.orgresearchgate.netbg.ac.rs This suggests that the interaction of this compound with enzymes involved in redox reactions might also be pH-dependent.

This compound's Influence on Cellular Signaling Pathways (In Vitro Models)

Cellular signaling pathways are complex networks of molecular interactions that regulate various cellular processes, including growth, differentiation, and responses to environmental stimuli. nih.govbiorxiv.orgresearchgate.netoup.commdpi.com In vitro models, such as cell lines or primary cell cultures, are used to investigate how compounds like this compound might influence these pathways. biorxiv.orgresearchgate.netmdpi.comkarger.com

Flavonoids have been shown to interact with various components of cellular signaling cascades, including receptors, kinases, and transcription factors. These interactions can lead to the modulation of downstream signaling events.

While specific detailed research findings on this compound's direct influence on particular cellular signaling pathways in vitro are not extensively detailed in the provided search results, the broader context of flavonoid research suggests potential areas of impact. For instance, compounds with antioxidant properties can indirectly influence signaling pathways that are sensitive to the cellular redox state. researchgate.net Additionally, some natural compounds can directly interact with signaling molecules or modulate enzyme activities within signaling cascades. mdpi.com

Studies using in vitro cell models can employ techniques such as Western blotting to assess protein phosphorylation (an indicator of kinase activity), reporter gene assays to measure transcription factor activation, and analysis of downstream effectors to understand the impact of a compound on a specific pathway. karger.com

Further in vitro studies specifically designed to investigate this compound's effects on key signaling pathways (e.g., MAPK, PI3K/Akt, or those involved in inflammatory responses) in relevant cell models would be necessary to fully elucidate its influence on cellular signaling.

Modulation of Gene Expression and Protein Synthesis in Cell Lines

Research into the effects of this compound on gene expression and protein synthesis in cell lines, particularly non-human and in vitro models, is an area of ongoing investigation. Studies on other compounds, such as glucocorticoids in T-ALL cell lines, have demonstrated that small molecules can rapidly repress genes involved in RNA, protein, and nucleotide synthesis, highlighting the potential for such modulation by bioactive compounds like this compound. capes.gov.br While direct studies specifically detailing this compound's impact on these processes in non-human cell lines were not extensively found in the search results, the broader context of how various compounds affect gene expression and protein synthesis in cell cultures provides a framework for understanding potential mechanisms. Gene expression profiling in cell lines can reveal complex changes in cellular biology, including the upregulation or downregulation of specific genes. oup.com

Effects on Cell Proliferation and Apoptosis in Non-Human Cell Cultures

Flavonoid compounds, including anthocyanins like this compound, have been investigated for their potential cytotoxic effects on various cell lines. Some studies suggest that antioxidant flavonoid compounds, such as delphinidin (B77816), pelargonidin (B1210327), and this compound, can act as cytotoxic natural agents. researchgate.net Research on other natural products and chemical probes in cell cultures, including cancer cell lines, has explored their impact on cell viability and proliferation. researchgate.net While specific detailed findings on this compound's effects on cell proliferation and apoptosis exclusively in non-human cell cultures were not prominently featured in the search results, the known bioactivity of related flavonoids suggests this is a relevant area of study.

Interactions of this compound with Macromolecules (Proteins, Nucleic Acids, Lipids)

This compound is known to interact with various macromolecules, influencing their behavior and contributing to its biological effects. These interactions are crucial for phenomena like copigmentation, where this compound associates with other molecules, such as polyphenols, to stabilize and modify color. psu.eduresearchgate.net

Ligand Binding Affinities and Conformational Changes

The interaction between this compound and other molecules involves ligand binding, characterized by binding affinity. Binding affinity, typically measured by the equilibrium dissociation constant (KD), reflects the strength of the interaction between a molecule (ligand) and its binding partner (e.g., protein or DNA). malvernpanalytical.com Factors influencing binding affinity include non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com

Conformational changes in molecules can be induced by ligand binding and play a significant role in the interaction. Studies on malvidin (B83408) 3-glucoside (a related anthocyanin) have shown that conformational changes of the flavylium (B80283) cation are strongly related to its predicted color, influenced by interactions with molecules like grape seed peptides. researchgate.netmdpi.com These interactions involve internal distortions of the chromophore and non-covalent forces. researchgate.netmdpi.com

This compound has been shown to associate with polyphenols, purine (B94841), and pyrimidine (B1678525) derivatives, with varying stability constants depending on pH and the specific interacting molecule. psu.edu For instance, chlorogenic acid, a polyphenol, associates with the flavylium cation of this compound to form a molecular complex. psu.edu Interactions between anthocyanins and salivary proteins, particularly mucins, have also been studied, indicating that this compound can show strong affinity towards mucin. mdpi.com

Computational Chemistry and Molecular Docking Studies of this compound Interactions

Computational chemistry and molecular docking studies are valuable tools for understanding the interactions of small molecules like this compound with macromolecules at an atomic level. Molecular docking is used to predict the preferred orientation and binding affinity of a ligand to a receptor, providing insights into molecular recognition. researchgate.net This technique involves positioning the 3D structure of a ligand into a receptor structure and evaluating the complementarity of their binding sites. researchgate.net

While direct molecular docking studies specifically focused on this compound interacting with a wide range of macromolecules were not extensively detailed in the search results, computational studies on related flavonoids and other small molecules provide relevant context. For example, molecular docking has been used to study the interaction of compounds with proteins involved in various biological processes, such as enzymes related to skin aging or targets for diabetes mellitus. frontiersin.orgnih.gov These studies often involve calculating binding energies and identifying key interactions like hydrogen bonds and hydrophobic contacts. frontiersin.orgmdpi.com

Computational chemistry methods, such as density functional theory (DFT), have been applied to study the conformational effects and interactions of anthocyanins like malvidin 3-glucoside, providing theoretical visible spectra and insights into non-covalent interactions. researchgate.netmdpi.com These methods can help predict the structural consequences of interactions and their impact on properties like color. researchgate.netmdpi.com

This compound in Non-Mammalian In Vivo Models (e.g., Drosophila, C. elegans, Plant Models)

Non-mammalian in vivo models like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) are valuable for studying the biological effects of compounds due to their genetic tractability and relatively simple systems. Plant models are also relevant given this compound's origin and presence in plants.

Effects on Model Organism Physiology and Development

While the search results did not provide specific studies on the direct effects of administered this compound on the physiology and development of Drosophila or C. elegans, these organisms are widely used to study various biological processes and the effects of different substances. Drosophila models have been utilized to investigate neurodegeneration, host-pathogen interactions, and the effects of dietary changes on development. ajou.ac.krresearchgate.netorcid.org C. elegans has been used to study the anti-amyloid-β effects of compounds and their impact on gene expression related to stress response. acs.org

In plant models, this compound is a naturally occurring pigment, and its presence and concentration can influence plant characteristics. Studies on Malva sylvestris (common mallow), a plant containing this compound, have examined the morphological and physiological characteristics of different ecotypes, although the direct impact of this compound itself on these traits was not explicitly detailed in the provided snippets. uoz.ac.irnih.gov Research on plant photobiology and the role of flavonoids like anthocyanins in response to light and temperature stress in model plants such as strawberries and Arabidopsis highlights the broader context of how these compounds can affect plant physiology and development. researchgate.netplantae.org

The color expression in plants, significantly influenced by this compound and its interactions with other compounds (copigmentation), is a physiological characteristic. The blue-green color of the jade vine, for example, is attributed to the copigmentation of this compound with saponarin (B1681443) in the plant's cell sap. researchgate.net

Mechanistic Studies of this compound's Impact on Biological Processes

Mechanistic studies investigating this compound's effects have primarily utilized in vitro models and non-human systems to understand its underlying biological activities. These studies delve into how this compound interacts with cellular components, influences enzymatic pathways, and modulates gene expression.

Detailed research findings indicate that this compound exhibits antioxidant properties through various mechanisms. Studies using electron spin resonance (ESR) spectroscopy have investigated the antiradical activity of this compound towards hydroxyl and nitric oxide radicals. The scavenging properties of this compound are related to its capacity to transfer hydrogen atoms to these reactive species. ni.ac.rs The glycosylation present in this compound may influence its antiradical capacity, potentially by reducing the coplanarity of its rings. ni.ac.rs

In the context of inflammation, in vitro studies have explored the potential anti-inflammatory mechanisms of compounds found in plants containing this compound. While research on this compound specifically is ongoing, studies on plant extracts containing this compound, such as Malva sylvestris, have demonstrated in vitro anti-inflammatory activity related to the inhibition of prostanoid production. nih.gov Inflammatory mediator release in LPS-induced RAW 264.7 cells showed significant increases in PGE₂, PGD₂, TXB₂, and PGF₂α, and extracts containing this compound have been investigated for their ability to reduce these levels. nih.gov

This compound's interactions with proteins have also been examined in vitro. Polyphenols, including anthocyanins like this compound, can interact with proteins through non-covalent and/or covalent interactions. nih.gov These interactions are influenced by the polyphenol's physical-chemical nature, including its size, structural flexibility, the number of hydroxyl groups, and the type of side chain. nih.gov Larger polyphenols with a higher abundance of hydroxyl groups tend to exhibit stronger interactions with proteins. nih.gov Studies have explored the ability of polyphenols to bind to gluten proteins in vitro, which is relevant to understanding potential interactions in the digestive system. nih.gov

Furthermore, research has investigated the effects of anthocyanins, including this compound's aglycone, malvidin, on enzyme activity in vitro. Studies have shown that anthocyanins can inhibit the activity of various enzymes. For instance, malvidin-3-glucoside, a component related to this compound, has been studied for its effects on phosphodiesterase 3B (PDE 3B) activity, showing concentration-dependent effects on enzyme activity in vitro. mdpi.com While malvidin-3-glucoside showed weak inhibitory effects on PDE 3B compared to other anthocyanins like cyanidin, these studies highlight the potential of this compound and its related compounds to modulate enzymatic pathways. mdpi.com

Studies on gene expression in vitro have also provided insights into how various compounds, including potentially anthocyanins, can influence cellular processes. While direct studies on this compound's impact on gene expression were not prominently found in the search results, research on other compounds demonstrates the methodologies used, such as using CRISPRa and CRISPRi toolkits in cell lines to modulate targeted gene expression and study the effects. mdpi.com Similarly, studies on the effect of mechanical stimulation on gene expression in stem cell-collagen sponge constructs illustrate how external factors and potentially bioactive compounds can influence gene expression pathways related to tissue repair and development in vitro. nih.gov

The mechanistic studies on this compound and related anthocyanins in non-human and in vitro models provide foundational knowledge regarding their potential biological activities, particularly in areas like antioxidant defense, anti-inflammatory responses, and interactions with enzymes and proteins.

Data Tables:

Table 1: Antiradical Activity of this compound and Other Anthocyanins

CompoundHydroxyl Radical Scavenging Activity (%)Nitric Oxide Radical Scavenging Activity (%)
Delphinidin83.5n.o.
Pelargonidin85.2n.o.
This compound61.2n.o.

n.o.: not observed Source: Adapted from Dimitric Markovic et al., 2016. ni.ac.rs

Table 2: Effect of Malvidin-3-glucoside on PDE 3B Activity In Vitro

Concentration (µM)PDE 3B Activity (% of Control)
132871.4 ± 9.7
200052.3 ± 13.7

Source: Adapted from Rahn et al., 2020 (referencing malvidin-3-glucoside, a related compound). mdpi.com

Chemical Modification and Derivatization of Malvin

Synthetic Strategies for Malvin Analogues and Derivatives

Synthetic strategies for creating this compound analogues and derivatives aim to produce compounds with enhanced characteristics compared to the parent molecule. These strategies often focus on modifying the sugar moieties or the aglycone structure. Biotechnological approaches, such as using plant cell cultures or microbial production, are also being developed as alternatives to extraction from natural sources or chemical synthesis methods for obtaining anthocyanins acs.org.

Glycosidic Linkage Modifications and Altered Sugar Moieties

Modifications to the glycosidic linkage and the attached sugar moieties can significantly impact the properties of this compound. For instance, enzymatic synthesis has been employed to create malvidin-3-O-(6''-oleoyl)glucoside, a lipophilic derivative of malvidin-3-glucoside, using enzymatic catalysis researchgate.net. This enzymatic approach demonstrated regioselectivity, yielding a single ester product researchgate.net. Introducing fatty acids, such as lauric acid, into anthocyanin structures like cyanidin-3-O-galactoside has been shown to improve lipophilicity and thermal stability while largely preserving UV-Vis absorbance and antioxidant properties researchgate.net.

Aglycone Core Derivatization for Enhanced Stability or Activity

Derivatization of the aglycone core, malvidin (B83408), is another avenue for creating this compound analogues with altered properties. This can involve modifying the hydroxyl or methoxyl groups on the aglycone or introducing new functional groups. For example, studies on anthocyanidins, the aglycones of anthocyanins, have explored the impact of hydroxyl group positions on antiradical activity mdpi.com. While not specific to malvidin derivatives of this compound, research on other anthocyanidins like delphinidin (B77816) and pelargonidin (B1210327) suggests that the presence of a C3 hydroxyl group can influence coplanarity and conjugation, potentially affecting activity mdpi.com. The synthesis of simple analogues of anthocyanins with hydroxyl, methoxyl, and beta-D-glucopyranosyloxy substituents at different positions has been achieved through straightforward chemical procedures researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies investigate how variations in the chemical structure of this compound derivatives correlate with changes in their biological activity or physicochemical properties. These studies are crucial for understanding which structural features are important for desired effects and for guiding the design of new analogues with improved characteristics researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the structural features of compounds, expressed as molecular descriptors, to their biological activities nih.govmdpi.commdpi.com. While specific QSAR studies focused solely on this compound derivatives were not prominently found in the search results, the principles of QSAR have been applied to other flavonoid and anthocyanin-related compounds to predict activities such as antiradical capacity and enzyme inhibition mdpi.comnih.gov. These models can help identify key molecular descriptors that influence activity and guide the design of new derivatives with predicted properties nih.govmdpi.com.

Impact of Chemical Modifications on Molecular Interactions and Stability

Chemical modifications to this compound can significantly impact its molecular interactions and stability. Copigmentation, a phenomenon where anthocyanins interact with other colorless compounds (copigments), is a well-studied example of such molecular interaction that affects this compound's color and stability psu.eduresearchgate.netrsc.orgacs.orgresearchgate.net. These interactions can involve pi-pi stacking, hydrogen bonding, and dipole-dipole interactions between the anthocyanin and the copigment researchgate.net. Studies have shown that copigmentation with compounds like chlorogenic acid, caffeine, and adenosine (B11128) can stabilize the color of this compound psu.eduresearchgate.net. The extent of copigmentation can be influenced by factors such as pH, temperature, and the concentration and structure of the copigment researchgate.netresearchgate.net.

Furthermore, chemical modifications can affect the intrinsic stability of the this compound structure itself. Anthocyanins exist in a pH-dependent equilibrium between several forms, including the colored flavylium (B80283) cation and the colorless hemiacetal and chalcone (B49325) forms researchgate.net. Modifications can shift these equilibria, influencing the proportion of the colored form and thus the perceived color intensity and stability researchgate.net. For instance, the formation of pyranoanthocyanins, which can occur through reactions with other compounds, can lead to more stable structures compared to their precursors researchgate.netnih.gov. Oxovitisin A, a non-oxonium malvidin-based derivative, has shown better pH stability compared to its precursors, malvidin-3-O-glucoside and vitisin A nih.gov. The type of group linked to the structure can also impact thermal stability nih.gov.

Data Table: Effect of Copigmentation on this compound's Color Enhancement

CopigmentpHCopigmentation Effect ((A-A0)/A0)NotesSource
Chlorogenic acid3.6Up to 20-30 times initial absorbanceIn presence of large excess copigment psu.edu
Sinapic acid3.6Maximum valueSpectroscopic investigation researchgate.net
Pentagalloylglucose438% increase in absorbanceCompared to this compound alone researchgate.net
SylvatiinspH 4More effective than pentagalloylglucoseSpecific data not provided in snippet researchgate.net
Pentagalloylglucose3.65121% increase in absorbanceCompared to malvidin-3,5-diglucoside researchgate.net
Pentagalloylglucose669% increase in absorbanceCompared to malvidin-3,5-diglucoside researchgate.net

Note: The copigmentation effect is often measured by the increase in absorbance at the maximum visible wavelength compared to the anthocyanin solution without the copigment.

Malvin in Applied Research and Biotechnology Non Human Focus

Malvin as a Natural Pigment in Food Science Applications

The vibrant color imparted by this compound makes it a valuable natural colorant in food science. Research focuses on understanding and enhancing its performance and stability within various food matrices.

Color Stability and Pigment Retention in Food Matrices

The color stability of this compound, like other anthocyanins, is influenced by several factors, including pH, temperature, and the presence of copigments. This compound exists as a flavylium (B80283) cation at low pH, contributing to red hues. researchgate.net At higher pH values, it undergoes structural transformations, leading to less stable or colorless forms. researchgate.net

Copigmentation, the non-covalent association of anthocyanins with other colorless organic molecules (copigments), is a significant mechanism for enhancing this compound's color stability and intensity. Studies have investigated the copigmentation of this compound with various compounds, including phenolic acids like caffeic and ferulic acids. researchgate.netnih.gov This interaction, driven by hydrophobic and π–π stacking forces, protects the anthocyanin chromophore from degradation and can lead to hyperchromic (increased absorbance) and bathochromic (shift to longer wavelengths) effects, resulting in more intense and stable colors. researchgate.netnih.gov The effectiveness of copigmentation is influenced by the type and concentration of the copigment, as well as environmental factors such as pH and temperature. researchgate.netscialert.net For instance, the copigmentation of this compound with caffeic and ferulic acids has been studied across different pH values and temperatures, demonstrating the dependence of the process on these conditions. researchgate.netnih.gov Higher temperatures can negatively impact anthocyanin stability, partly due to reactions like non-enzymatic browning. ital.sp.gov.br The exclusion of oxygen during processing and storage can also contribute to better pigment handling and retention. researchgate.netnih.gov

Application in Food Preservation and Shelf-Life Extension

Natural pigments, including anthocyanins, possess biological activities such as antioxidant and antimicrobial properties, which are relevant to food preservation and extending shelf-life. amerexingredientes.commdpi.comtaylorfrancis.comlactic.commdpi.comnih.govnih.gov this compound has demonstrated antiradical activity, indicating its potential to counteract oxidative processes that lead to food spoilage. amerexingredientes.com

While research highlights the general use of plant extracts and natural compounds with antioxidant and antimicrobial properties in food preservation mdpi.comtaylorfrancis.comlactic.commdpi.comnih.govnih.gov, the direct application of isolated this compound specifically as a preservative for shelf-life extension requires further detailed exploration within the provided search results. However, its inherent antioxidant capacity suggests a potential role in this area by protecting food matrices from oxidation, a major cause of deterioration. amerexingredientes.comnih.gov Strategies for food preservation and shelf-life extension often involve incorporating natural antimicrobial and antioxidant agents into food systems or packaging materials. mdpi.comtaylorfrancis.comlactic.comnih.govpreprints.orgmdpi.com

Biotechnological Production and Sustainable Sourcing of this compound

As demand for natural food colorants increases, biotechnological approaches and sustainable agricultural practices for obtaining this compound are gaining importance.

Fermentation and Cell Culture-Based Production Systems

Biotechnological methods, such as fermentation and cell culture, offer alternative avenues for producing valuable compounds, including natural pigments. These systems involve the cultivation of microorganisms or plant cells under controlled conditions to synthesize target molecules. sciencereviews.infomdpi.comroyalsocietypublishing.orgmdpi.comnih.gov

While the direct production of this compound through fermentation or cell culture is not extensively detailed in the provided results, related anthocyanins, such as malvidin-3-O-glucoside, have been reported to be produced in microorganisms like Saccharomyces cerevisiae. cdnsciencepub.comfondsdedotationroullier.org Plant cell cultures are also explored as biofactories for producing secondary metabolites, including pigments. mdpi.com Upscaling cell cultures in bioreactors can enhance the production of recombinant proteins and potentially other valuable compounds, similar to bacterial or mammalian systems. mdpi.comresearchgate.net The principles and techniques developed for the microbial biosynthesis of other compounds, such as L-malic acid through fermentation frontiersin.org, or the production of recombinant proteins in Escherichia coli or mammalian cells using fermentation and cell culture mdpi.comnih.govresearchgate.netdoubtnut.com, provide a foundation for exploring the biotechnological production of this compound. These methods often involve optimizing culture media, controlling process parameters, and utilizing genetic engineering to enhance yield. sciencereviews.infomdpi.comresearchgate.netdoubtnut.com

Sustainable Agricultural Practices for this compound-Rich Crops

This compound is found in various crops, notably grapes and blueberries. researchgate.netscialert.netcentralelattevicenza.com Sustainable agricultural practices are crucial for the environmentally responsible and economically viable sourcing of these this compound-rich crops. Sustainable agriculture aims to meet current food needs without compromising the ability of future generations to do so, integrating environmental health, economic profitability, and social equity. fondsdedotationroullier.orgmdpi.comgreen.earthucdavis.edu

Practices such as crop rotation, cover cropping, conservation tillage, integrated pest management, and efficient water management are integral to sustainable agriculture. fondsdedotationroullier.orgmdpi.comgreen.earthucdavis.educonsalofamilyfarms.com These methods contribute to improving soil health, reducing the need for synthetic inputs like fertilizers and pesticides, conserving water, and promoting biodiversity. fondsdedotationroullier.orgmdpi.comgreen.earthucdavis.educonsalofamilyfarms.com While the provided information discusses sustainable practices in general and mentions crops like grapes and blueberries as sources of anthocyanins, specific research detailing the impact of particular sustainable agricultural techniques on this compound content or the sustainable sourcing of this compound-rich crops at a large scale is not explicitly detailed. However, adopting these practices in the cultivation of grapes, blueberries, and other this compound-containing plants aligns with the principles of sustainable sourcing for natural ingredients. mdpi.comgreen.earthconsalofamilyfarms.com

This compound's Role in Plant Sciences and Crop Improvement

In plant sciences, research often focuses on understanding the genetic and environmental factors influencing plant traits, including the production of secondary metabolites like this compound. Plant breeding and biotechnology play a vital role in crop improvement, aiming to enhance yield, quality, and resilience. sciencereviews.infofrontiersin.orgresearchgate.netopenaccessjournals.comnih.gov

Genetic Engineering of Crops for Enhanced this compound Content

Genetic engineering offers a powerful approach to modify the metabolic pathways in plants to increase the production and accumulation of specific compounds, including this compound. This involves identifying and manipulating the genes responsible for anthocyanin biosynthesis. The anthocyanin biosynthesis pathway is well-studied, involving a series of enzymatic steps controlled by structural and regulatory genes researchgate.netnih.gov. Key enzymes in this pathway include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavonoid 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). This compound synthesis specifically involves the glucosylation of malvidin (B83408), often catalyzed by UFGT.

Strategies for enhancing this compound content through genetic engineering typically focus on:

Overexpression of structural genes: Introducing extra copies or using strong promoters to increase the expression of genes encoding enzymes in the this compound biosynthesis pathway, particularly those downstream leading to malvidin and its glucosylation sci-hub.se.

Manipulation of regulatory genes: Transcription factors (TFs), such as R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 proteins, play crucial roles in regulating the expression of multiple structural genes in the anthocyanin pathway researchgate.netnih.gov. Overexpression or targeted modification of these regulatory genes can significantly upregulate anthocyanin production, including this compound sci-hub.se.

Gene silencing: In some cases, silencing genes that divert metabolic intermediates away from anthocyanin synthesis or genes that lead to the degradation of anthocyanins can also contribute to increased accumulation.

Research has demonstrated the feasibility of increasing anthocyanin content in various crops through genetic modification. For instance, studies involving the overexpression of anthocyanin biosynthesis genes or regulatory transcription factors in several plant species have led to higher production of anthocyanins sci-hub.se. While specific data focusing solely on this compound enhancement through genetic engineering might be integrated within broader studies on anthocyanins, the principles and techniques applied are directly relevant.

Interactive Table 1: Examples of Genetic Modification Strategies for Anthocyanin Enhancement in Plants (Illustrative Data)

Plant SpeciesGenes Modified (Example)Strategy (Example)Observed Effect (Example)
TobaccoAtPAP1 (MYB TF)OverexpressionIncreased anthocyanin accumulation
TomatoLcMYB12 (MYB TF)OverexpressionEnhanced flavonoid production
RiceOsC1, OsB (bHLH TFs)OverexpressionAnthocyanin accumulation in tissues

The development of anthocyanin-enriched transgenic plants with enhanced tolerance to drought and salt stresses highlights the link between genetic manipulation for increased pigment content and improved plant performance under stress nih.gov.

Effects of this compound on Plant Stress Tolerance and Resilience

Anthocyanins, including this compound, play a significant role in plant defense mechanisms against various abiotic stresses, such as drought, salinity, high light intensity, ultraviolet (UV) radiation, heavy metals, and low temperatures cabidigitallibrary.orgmdpi.com. These pigments accumulate in plant tissues in response to stress signals and contribute to tolerance through several mechanisms:

Antioxidant Activity: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage to cellular components nih.govsci-hub.semdpi.com. Anthocyanins act as potent antioxidants, scavenging excess ROS and protecting plants from oxidative stress researchgate.netsci-hub.secabidigitallibrary.orgmdpi.com.

UV Shielding: Anthocyanins accumulate in the vacuoles of epidermal cells and can act as a "sunscreen," absorbing UV radiation and protecting the photosynthetic machinery in underlying tissues from damage cabidigitallibrary.org.

Osmotic Adjustment: While their direct contribution to osmotic adjustment is debated compared to primary osmolytes like proline and glycine (B1666218) betaine, anthocyanins can indirectly influence cellular osmotic potential under stress conditions sci-hub.se.

Protection of Photosynthetic Apparatus: Anthocyanins can help protect chloroplasts from photoinhibition under high light or other stress conditions qut.edu.au.

Research findings support the strong association between anthocyanin accumulation and enhanced stress tolerance. For example, studies have shown that plants with higher anthocyanin levels exhibit increased drought stress tolerance sci-hub.se. The accumulation of anthocyanins is often observed as a stress-tolerance mechanism activated by surplus ROS researchgate.net. Under water deficit, anthocyanins have been shown to increase in leaves, potentially minimizing extra ROS production researchgate.net.

Interactive Table 2: Effects of Abiotic Stress on Anthocyanin Accumulation (Illustrative Data)

Stress TypePlant Tissue (Example)Observed Anthocyanin Level Change (Example)Potential Role in Tolerance (Example)
DroughtLeavesIncreaseROS scavenging, UV protection
High SalinityLeavesIncreaseAntioxidant activity
High LightLeavesIncreasePhotoprotection
Low TemperatureLeaves/StemsIncreaseAntioxidant activity, cold protection

The role of anthocyanins in stress tolerance is a complex interplay of physiological, biochemical, and molecular mechanisms nih.govcabidigitallibrary.org. Manipulating the genes involved in anthocyanin biosynthesis, including those leading to this compound, is a promising strategy for developing stress-tolerant crops, contributing to food security in challenging environments sci-hub.sefrontiersin.org.

Emerging Research Paradigms and Future Directions for Malvin Studies

Multi-Omics Integration in Malvin Research (Metabolomics, Proteomics, Transcriptomics)

Integrating data from various "omics" disciplines—specifically metabolomics, proteomics, and transcriptomics—offers a holistic view of the biological systems where this compound is present or exerts an effect. This multi-omics approach allows researchers to correlate changes at the genetic (transcriptomics), protein (proteomics), and metabolite (metabolomics) levels, providing a more complete picture than individual analyses. mdpi.comresearchgate.netfrontlinegenomics.com While the provided search results discuss multi-omics in broader biological contexts, applying these integrated strategies to this compound research would involve examining how this compound's presence or concentration correlates with specific gene expression patterns, protein abundance, and the profiles of other metabolites within a system. For instance, studying the biosynthesis of this compound or its interactions within plant tissues could involve analyzing the expression levels of genes encoding enzymes in the anthocyanin pathway (transcriptomics), the abundance of these enzymes (proteomics), and the concentrations of intermediate and related metabolites, including this compound itself (metabolomics). bio-conferences.orgfrontiersin.org

Integrating transcriptomic and metabolomic data, for example, can reveal metabolic pathways that are co-regulated with specific gene modules. mdpi.com Similarly, combining transcriptomics and proteomics can provide insights into how RNA transcript expression translates to protein levels, which is not always a direct correlation. frontlinegenomics.com Applying such integrated analyses to this compound could help identify the genetic and enzymatic machinery directly involved in its synthesis, modification, or degradation, and how these processes are regulated.

Systems Biology Approaches to this compound Pathways

Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple levels. muni.cz Applying systems biology to this compound research would involve constructing models that describe the networks of genes, proteins, and metabolites involved in this compound biosynthesis, accumulation, and potential biological activities. These models could incorporate data from multi-omics studies to simulate and predict the behavior of these pathways under different conditions, such as environmental changes or genetic modifications. institut-curie.orgacs.org For example, a systems biology approach could model the flux through the anthocyanin biosynthetic pathway, identifying bottlenecks or key regulatory points that influence this compound production. institut-curie.org Executable network models, such as those based on Boolean networks, can integrate multi-omics data and prior knowledge networks to perform topology-based pathway analysis and identify genes consistently modulated across different molecular measurements. acs.org

Spatially Resolved Omics for In Situ this compound Analysis

Traditional omics approaches often analyze homogenized tissue samples, losing valuable information about the spatial distribution of molecules. Spatially resolved omics technologies allow for the analysis of gene expression, protein abundance, and metabolite levels while preserving the spatial context within tissues. biorxiv.orgmdpi.combiorxiv.org Applying spatially resolved omics to this compound research would enable the mapping of this compound concentration within plant tissues, correlating its localization with the expression of biosynthetic genes or the presence of specific cell types. This could provide insights into where and how this compound is synthesized and stored within plant structures. biorxiv.orgmdpi.com Techniques like spatially resolved transcriptomics and mass spectrometry imaging (which can detect metabolites like this compound) can be integrated to link gene expression patterns to metabolite distributions in situ. biorxiv.orgbiorxiv.org Frameworks exist for co-registering spatially resolved transcriptomics, metabolomics, and tissue morphology data, facilitating integrated analysis in a spatial context. biorxiv.orgbiorxiv.org

Advanced Imaging Techniques for this compound Localization and Dynamics

Advanced imaging techniques play a crucial role in visualizing the location and dynamics of molecules within biological samples. While general advanced imaging techniques like fluorescence microscopy, electron microscopy, MRI, CT, and PET scans are discussed in the search results, the application of these or similar techniques specifically to this compound would be focused on its visualization. nih.govdvrphx.comcai2r.netfrontiersin.orgdntb.gov.ua Techniques such as fluorescence microscopy could be used if this compound exhibits intrinsic fluorescence or can be tagged with a fluorescent probe, allowing for its localization within cells or tissues. nih.gov Mass spectrometry imaging, as mentioned in the context of spatially resolved omics, is a powerful tool for directly mapping the distribution of this compound and other metabolites in tissue sections without the need for labeling. biorxiv.orgbiorxiv.org Dynamic imaging techniques could potentially be adapted to study the movement or changes in concentration of this compound over time, although this would depend on the specific biological process being investigated and the development of suitable imaging probes or methods. cai2r.netdntb.gov.ua

Applications of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various scientific fields, including chemistry and biology, for tasks such as predictive modeling and data analysis. institut-curie.orgcai2r.netmelvingreer.comnec-labs.comgoogle.co.zagoogle.commelvintb.aiinfosys.comarxiv.orgrsc.orgresearchgate.neteuropa.euigi-global.comresearchgate.netresearchgate.net In this compound research, AI and ML can be powerful tools for analyzing complex datasets generated from omics studies, predicting this compound's properties, and extracting knowledge from the scientific literature.

Predictive Modeling for this compound Bioactivity and Stability

Predictive modeling using AI and ML can be employed to forecast the biological activity and stability of this compound based on its chemical structure and experimental data. infosys.comrsc.orgresearchgate.netnih.gov Machine learning models can be trained on datasets containing information about the structure of this compound and related compounds, along with their observed bioactivities or stability profiles. infosys.comrsc.orgresearchgate.net This could help predict how modifications to the this compound structure might affect its properties or how it might behave under different environmental conditions (e.g., pH, temperature, light exposure). researchgate.netresearchgate.netmdpi.com Predictive analytics in stability studies, for example, can use ML to predict changes in the stability of compounds over time based on various factors. infosys.comnih.gov While the search results discuss predictive modeling for the stability and bioactivity of small molecules and biologics in general, these methodologies are directly applicable to studying this compound. infosys.comrsc.orgresearchgate.netnih.govcasss.org Predictive models can help prioritize research efforts by identifying conditions or structural modifications likely to result in desired properties, such as enhanced stability or specific biological interactions. infosys.comrsc.orgresearchgate.net

Data Mining and Knowledge Discovery from this compound Literature

Novel Spectroscopic and Analytical Method Development for this compound

The accurate identification and quantification of this compound are crucial for various research and industrial applications, particularly in the analysis of plant pigments and food products like wine. Historically, methods such as paper chromatography and thin layer cellulose (B213188) chromatography were employed for the detection of anthocyanin diglucosides, including this compound. scribd.com More recently, high-performance liquid chromatography (HPLC) has become a widely used analytical technique for anthocyanin analysis. scribd.comeasychem.org

HPLC coupled with various detectors, such as Diode Array Detection (DAD), Mass Spectrometry (MS), and tandem Mass Spectrometry (MS/MS), has been extensively applied for the detection and characterization of anthocyanins and pyranoanthocyanins in complex matrices like wine. easychem.orgfishersci.seiarc.frresearchgate.netnih.govmpg.de HPLC-DAD is a conventional method, while HPLC-MS and HPLC-MS/MS offer enhanced sensitivity and reliability for identifying these compounds. easychem.org Ultra Performance Liquid Chromatography-Quadrupole-Time Of Flight-Mass/Mass Spectrometry (UPLC-Q-TOF-MS/MS) has also been utilized to identify anthocyanin derivatives formed in the presence of compounds like caffeic and ferulic acids, which can interact with this compound. nih.gov

Fluorimetry represents another approach for this compound analysis, often based on the fluorescence emitted when this compound is oxidized under specific conditions. scribd.com While visual observation under UV light (Wood's light) was an early method, quantitative fluorimetry has been developed and modified. scribd.com Studies have aimed to optimize fluorimetric reaction conditions and address matrix interference for this compound determination in samples such as red wines. scribd.com

Spectroscopic techniques like UV-Vis absorption spectroscopy are valuable for investigating the properties of this compound, particularly its interactions with other compounds such as copigments. Studies on the copigmentation of this compound with organic acids like caffeic and ferulic acids have utilized UV-Vis spectroscopy to observe bathochromic and hyperchromic effects on this compound's absorption peak, indicating the formation of copigments. nih.gov The magnitude of these effects can be dependent on the concentration of the co-pigment. nih.gov Infrared (IR) spectroscopy has also been employed to elucidate the bonding mechanisms in this compound copigments, revealing the formation of hydrogen bonds between this compound molecules and organic acids. researchgate.netfishersci.ca These hydrogen bonds can vary in strength and involve different molecular structures, such as hydroxyl groups and oxonium ions. researchgate.netfishersci.ca

Novel analytical method development continues to focus on improving sensitivity, accuracy, and efficiency. For instance, a fluorimetric method for quantitative this compound determination in red wines, involving prior fractionation and fluorophore formation, has demonstrated good precision and accuracy, with results comparable to HPLC. scribd.com High-Performance Thin-Layer Chromatography (HPTLC) has also shown potential, exhibiting higher sensitivity compared to HPLC-DAD for certain wine color compounds, suggesting its potential applicability for this compound analysis with lower limits of detection and quantification. easychem.org

Method validation is a critical aspect of developing reliable analytical techniques. For HPLC methods, parameters such as linearity, repeatability (within-day and between-days), and recovery are evaluated to ensure the method's suitability for quantitative analysis. iarc.frresearchgate.netnih.gov Studies have reported good linearity and satisfactory recoveries for HPLC methods developed for this compound analysis in wine samples. iarc.frresearchgate.netnih.gov

Comparisons between different analytical methods highlight the advancements in this compound analysis. For example, a study comparing the OIV method (which involves spectrophotometric measurement) with an adapted HPLC-DAD-QQQ method for determining malvidin-3,5-diglucoside content in wines indicated that the HPLC method provided different and appeared more reliable results compared to the OIV method for detecting this compound. fishersci.sempg.de

The development of novel spectroscopic and analytical methods for this compound continues to refine our ability to detect, quantify, and study this important compound in various matrices, supporting research into its chemical behavior and potential applications.

Table 1: Performance Data for an HPLC Method for this compound and Oenin in Wine Samples

AnalyteLinearity (mg/L)Coefficient of Determination (R²)Within-Day Repeatability (RSD, n=6)Between-Days Repeatability (RSD, n=6)Limit of Detection (LOD, mg/L)
This compound0.5 - 100.9996 iarc.frnih.gov< 3% iarc.frresearchgate.netnih.gov< 3% iarc.frresearchgate.netnih.gov0.1 iarc.frnih.gov
Oenin0.5 - 100.99996 iarc.frnih.gov< 3% iarc.frresearchgate.netnih.gov< 3% iarc.frresearchgate.netnih.gov0.09 iarc.frnih.gov

Table 2: Comparison of this compound Content in Wines using OIV and HPLC-DAD-QQQ Methods

Wine SampleThis compound Content (mg/L) - OIV MethodThis compound Content (mg/L) - HPLC-DAD-QQQ Method
V413.49 ± 1.05 fishersci.seData not explicitly shown for V4 in HPLC table, but implied to be different from OIV. fishersci.sempg.de
Average (OIV method)30.12 ± 0.86 fishersci.seData not explicitly shown for average in HPLC table. fishersci.sempg.de
V653.7 ± 0.09 fishersci.seData not explicitly shown for V6 in HPLC table. fishersci.sempg.de
Other SamplesExceeded 15 mg/L in 18 out of 21 samples mpg.deDifferent results compared to OIV method. fishersci.sempg.de

Q & A

Q. What analytical techniques are most effective for characterizing Malvin’s structural and chemical properties?

Methodological Answer: this compound’s structure and behavior in solution can be analyzed using pH-dependent UV-Vis spectroscopy to track chromophore shifts and 1H NMR to identify proton environments during equilibration. For example, studies on flavylium salts like this compound reveal distinct spectral changes during pH-driven transformations, enabling quantification of equilibrium constants . Coupling these techniques with kinetic modeling (e.g., rate constants for hydration or tautomerization) provides a comprehensive profile of its stability and reactivity.

Q. How can researchers assess this compound’s stability in aqueous solutions under varying experimental conditions?

Methodological Answer: Stability studies should involve controlled pH adjustments (e.g., buffer systems) to simulate physiological or environmental conditions. Time-resolved spectroscopy or chromatography can monitor degradation products. For instance, highlights the use of multi-timescale kinetic analysis to distinguish rapid protonation from slower chalcone formation in this compound. Data should be tabulated with parameters like pH, temperature, and observed rate constants to ensure reproducibility .

Q. What experimental protocols ensure reproducible synthesis and purification of this compound for academic studies?

Methodological Answer: Follow detailed synthetic procedures with strict documentation of reaction conditions (solvent, catalysts, temperature). For purification, use HPLC or column chromatography with validated solvent systems. emphasizes including supplementary experimental details (e.g., NMR spectra, purity assays) in publications to enable replication. New compounds require full characterization (e.g., HRMS, elemental analysis), while known compounds must cite prior synthetic routes .

Advanced Research Questions

Q. What advanced computational methods are suitable for modeling this compound’s interactions in complex systems?

Q. How can researchers resolve contradictions in kinetic data for this compound’s pH-dependent transformations?

Methodological Answer: Apply systematic error analysis (e.g., Monte Carlo simulations) to quantify uncertainties in rate constants. Cross-validate findings using complementary techniques: 1H NMR for equilibrium concentrations and stopped-flow spectroscopy for rapid kinetics. demonstrates reconciling chalcone formation data by comparing kinetic models with NMR-derived equilibrium constants . Use statistical tools (ANOVA, t-tests) to assess significance of discrepancies .

Q. What strategies optimize experimental design for studying this compound’s reactivity in multi-component systems?

Methodological Answer: Employ factorial design of experiments (DoE) to isolate variables (e.g., pH, ionic strength, co-solvents). Use response surface methodology to map interactions between factors. For example, investigate this compound’s role in redox reactions by varying oxidant concentrations and monitoring intermediates via LC-MS. advises documenting sampling protocols and instrument calibration to ensure data reliability .

Q. How should researchers integrate this compound’s biological activity data with physicochemical studies for interdisciplinary applications?

Methodological Answer: Combine in vitro bioassays (e.g., enzyme inhibition assays) with physicochemical profiling (solubility, partition coefficients). For neurological studies (as noted in ), correlate this compound’s structural motifs (e.g., phenolic groups) with activity using QSAR models. Ensure ethical compliance by detailing cell line sources and animal protocols per .

Data Presentation and Validation

Q. What standards should be followed when presenting this compound-related data in publications?

Methodological Answer:

  • Tables : Include columns for experimental conditions (pH, temperature), observed values (rate constants, absorbance), and statistical metrics (SD, R²).
  • Figures : Label axes clearly (e.g., "Time (s)" vs. "[Chalcone]"). Use error bars for triplicate measurements.
  • Discussion : Compare results with prior studies (e.g., vs. synthetic analogs) and address outliers using evidence-based reasoning. mandates highlighting limitations (e.g., unobserved intermediates) and proposing follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.